Peficitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[[(1S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11?,14?,18?/m0/s1 |
InChI Key |
DREIJXJRTLTGJC-JRRLVPPYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Peficitinib's Core Mechanism of Action: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) (ASP015K) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] Its mechanism of action is centered on the modulation of the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors integral to immune function and inflammatory processes.[2] Dysregulation of this pathway is a key factor in the pathophysiology of various autoimmune disorders, including rheumatoid arthritis.[3] this compound, by inhibiting multiple JAK isoforms, effectively dampens the inflammatory cascade, positioning it as a significant therapeutic agent in the management of these conditions. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The therapeutic effects of this compound are primarily attributable to its inhibition of the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] These intracellular, non-receptor tyrosine kinases are essential for transducing cytokine-mediated signals. The binding of a cytokine to its receptor initiates the activation of receptor-associated JAKs.[2] These activated JAKs then phosphorylate STAT proteins.[2] Subsequently, the phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[2]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs and preventing the phosphorylation and subsequent activation of STAT proteins.[4] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[2]
Quantitative Data
The in vitro activity and clinical efficacy of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Target | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | [4][5] |
| JAK2 | 5.0 | [4][5] |
| JAK3 | 0.7 - 0.71 | [4][5] |
| Tyk2 | 4.8 | [4][5] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform.
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Target/Process | Cell Type | Stimulus | Assay Endpoint | IC50 (nM) | Reference(s) |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 levels | 127 | [4] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 levels | 124 | [6] |
| STAT1, STAT3, STAT5 Phosphorylation | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-6 and sIL-6R | pSTAT1, pSTAT3, pSTAT5 levels | Concentration-dependent inhibition | [7] |
| T-Cell Proliferation | Human T-cells | IL-2 | Proliferation | Concentration-dependent inhibition | [5] |
| T-Cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10 | [5] |
Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase III Studies)
| Study | Treatment Group | ACR20 Response Rate at Week 12/ET (%) | ACR50 Response Rate at Week 12/ET (%) | ACR70 Response Rate at Week 12/ET (%) | Reference |
| RAJ3 | Placebo | 30.7 | - | - | [8][9] |
| This compound 100 mg | 57.7 | Higher than placebo | Higher than placebo | [8][9] | |
| This compound 150 mg | 74.5 | Higher than placebo | Higher than placebo | [8][9] | |
| RAJ4 | Placebo | 21.8 | - | - | [10] |
| This compound 100 mg | 58.6 | - | - | [10] | |
| This compound 150 mg | 64.4 | - | - | [10] |
ACR20/50/70 represents a 20%/50%/70% improvement in the American College of Rheumatology criteria. ET = Early Termination.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Biochemical JAK Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.[6]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and Tyk2.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.
-
Peptide substrate (e.g., poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), [γ-³²P]ATP.
-
This compound hydrochloride.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.[4]
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.
-
Materials:
-
Isolated human PBMCs or cell line of interest.
-
Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3).
-
This compound hydrochloride.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate isolated PBMCs with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and the target phosphorylated STAT protein.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.
-
T-Cell Proliferation Assay (CFSE-based)
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.[5]
-
Objective: To determine the inhibitory effect of this compound on T-cell proliferation.
-
Materials:
-
Isolated human PBMCs.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).
-
Recombinant human IL-2.
-
This compound hydrochloride.
-
Complete RPMI-1640 medium.
-
96-well flat-bottom culture plates.
-
Flow cytometer.
-
-
Procedure:
-
Label isolated PBMCs with CFSE.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add T-cell activators and/or IL-2 to stimulate proliferation.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Determine the percentage of proliferated cells at each this compound concentration.
-
Downstream Consequences of JAK-STAT Inhibition
The inhibition of the JAK-STAT pathway by this compound has significant downstream effects on the inflammatory environment, particularly in the context of rheumatoid arthritis. By blocking this pathway, this compound alters the expression of numerous genes involved in inflammation, immune cell proliferation, and matrix degradation.
Studies have shown that this compound can suppress the production of key inflammatory mediators in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[7] This includes the reduction of monocyte chemoattractant protein-1 (MCP-1/CCL2), a chemokine that recruits monocytes to sites of inflammation.[11][12] By inhibiting the production of such molecules, this compound can disrupt the positive feedback loops that perpetuate chronic inflammation in the synovium.
Conclusion
This compound is a potent, orally bioavailable pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway.[4] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis.[4] The comprehensive quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action and the detailed experimental protocols for its characterization, provide a robust foundation for its clinical application and for future research into its therapeutic potential in other autoimmune and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ard.bmj.com [ard.bmj.com]
Peficitinib: A Comprehensive Technical Profile of its JAK Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) (ASP015K) is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses. As a pan-JAK inhibitor, this compound has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This document includes quantitative data on its potency, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: this compound's Inhibitory Potency
The in vitro inhibitory activity of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: this compound Inhibitory Activity against JAK Enzymes [1][2][3][4]
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform.
Table 2: this compound Inhibitory Activity in Cellular Assays [1][3]
| Assay | Cell Type/System | Stimulus | IC50 (nM) |
| T-Cell Proliferation | Human T-Cells | IL-2 | 10 |
| T-Cell Proliferation | Human PBMC-derived T-cells | IL-2 | 18.2 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | 124 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | 127 |
Experimental Protocols
In Vitro Enzymatic Kinase Assay (ADP-Glo™ Assay)
This assay determines the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white, opaque microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the recombinant JAK enzyme to each well, except for the negative control wells.
-
Add the specific substrate peptide to all wells.
-
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the background luminescence (from no-enzyme controls) from all other readings.
-
Normalize the data by setting the vehicle-treated wells (no inhibitor) as 100% activity and the no-enzyme wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Human T-cells (e.g., isolated from Peripheral Blood Mononuclear Cells - PBMCs)
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin - PHA)
-
Interleukin-2 (IL-2)
-
This compound dissolved in DMSO
-
Complete RPMI-1640 medium
-
[³H]-Thymidine
-
96-well flat-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Plate the T-cells in a 96-well plate in the presence of a T-cell activator.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add IL-2 to the appropriate wells to stimulate proliferation.
-
Incubate the plate for 2-3 days at 37°C in a CO₂ incubator.
-
Pulse the cells with [³H]-Thymidine for the final 6-18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of T-cell proliferation at each this compound concentration and determine the IC50 value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Materials:
-
Human whole blood or isolated PBMCs
-
This compound dissolved in DMSO
-
Appropriate cytokine stimulus (e.g., IL-2 for STAT5 phosphorylation)
-
Fixation buffer
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and phosphorylated STATs (e.g., pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15 minutes) at 37°C. An unstimulated control should also be included.
-
Immediately fix the cells by adding a fixation buffer.
-
Lyse red blood cells (if using whole blood).
-
Permeabilize the cells by adding a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and pSTAT5.
-
Acquire the data on a flow cytometer, gating on the lymphocyte population of interest.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 value.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining JAK inhibitor selectivity.
References
Peficitinib Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) (ASP015K) is an orally active small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It demonstrates a pan-JAK inhibitory profile, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) with high potency.[2] This targeted action allows for the modulation of key signaling pathways involved in immune and inflammatory responses, making this compound a significant therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis (RA).[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its modulation of the JAK-STAT signaling pathway. It includes a summary of its inhibitory activity, clinical efficacy in RA, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4] JAKs are critical components of the signaling pathways for numerous cytokines and growth factors that are central to the pathogenesis of inflammatory diseases.[5]
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity facilitates the trans-autophosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.
These newly created phosphotyrosine sites serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor complex, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1] This process leads to the expression of genes involved in inflammation, immune cell proliferation, and differentiation.
This compound, by inhibiting the kinase activity of JAKs, effectively blocks this entire cascade. It prevents the phosphorylation and subsequent activation of STAT proteins, leading to a downstream reduction in the transcription of pro-inflammatory genes.[1]
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 3.9[1] |
| JAK2 | 5.0[1] |
| JAK3 | 0.7[1] |
| TYK2 | 4.8[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free enzymatic assay.
Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase III Study RAJ3)
| Outcome (Week 12) | Placebo (n=101) | This compound 100 mg (n=104) | This compound 150 mg (n=102) |
| ACR20 Response Rate | 30.7% | 57.7% | 74.5% |
| ACR50 Response Rate | 12.9% | 34.6% | 48.0% |
| ACR70 Response Rate | 5.0% | 13.5% | 23.5%* |
*p < 0.001 vs. Placebo. Data from the RAJ3 study in patients with an inadequate response to conventional DMARDs.[2][6][7]
Signaling Pathway and Experimental Workflow Visualizations
Detailed Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 value of this compound against a purified JAK kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9][10]
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Suitable peptide substrate (e.g., IRS-1-tide for JAK1)[5]
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the JAK enzyme and the peptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data relative to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This protocol is used to measure the inhibition of cytokine-induced STAT phosphorylation in cells, such as peripheral blood mononuclear cells (PBMCs).[11][12][13]
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Cytokine for stimulation (e.g., IL-6 for STAT3 phosphorylation)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin).
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT3, total STAT3, and the loading control.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percentage inhibition of STAT phosphorylation at each this compound concentration relative to the stimulated, untreated control.
-
T-Cell Proliferation Assay (CFSE)
This assay measures the ability of this compound to inhibit T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[3][14][15][16][17]
Materials:
-
Human PBMCs or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend PBMCs or T-cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium containing IL-2.
-
Plate the cells in a 96-well plate and add various concentrations of this compound or DMSO vehicle.
-
Add T-cell activation stimuli to the appropriate wells.
-
-
Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Data Acquisition:
-
Harvest the cells and analyze them on a flow cytometer.
-
Measure the CFSE fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of cells that have proliferated and the proliferation index for each condition.
-
Determine the concentration-dependent inhibition of T-cell proliferation by this compound.
-
Downstream Effects of this compound-Mediated JAK-STAT Inhibition
The inhibition of the JAK-STAT pathway by this compound leads to a reduction in the production of several pro-inflammatory cytokines and chemokines. Studies in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) have shown that this compound can suppress the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Vascular Endothelial Growth Factor (VEGF). By blocking the signaling of cytokines such as IL-6 and IL-2, this compound can also inhibit the production of other inflammatory mediators and reduce the proliferation and activation of immune cells. While comprehensive gene expression studies specifically for this compound are emerging, research on other JAK inhibitors in RA has demonstrated the downregulation of genes encoding various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue. It is anticipated that this compound induces a similar reprogramming of the transcriptional landscape, contributing to its therapeutic effects.[18][19]
Conclusion
This compound is a potent pan-JAK inhibitor that effectively modulates the JAK-STAT signaling pathway, a cornerstone of inflammatory and immune responses.[20] Its ability to block the activity of multiple JAK kinases translates into a robust inhibition of pro-inflammatory cytokine signaling and subsequent cellular responses. The quantitative data from both in vitro and clinical studies underscore its therapeutic potential in autoimmune diseases like rheumatoid arthritis.[3] The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other JAK inhibitors in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Efficacy and safety of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK1 Kinase Enzyme System [promega.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Peficitinib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib, also known as ASP015K, is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays, a summary of its pharmacokinetic profile and metabolic pathways, and visualizations of its interaction with the JAK-STAT signaling pathway are presented to serve as a valuable resource for researchers in immunology and drug development.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound with a complex adamantane (B196018) moiety linked to a pyrrolopyridine core. Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | 4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | [1] |
| CAS Number | 944118-01-8 (free base) | [1] |
| Molecular Formula | C₁₈H₂₂N₄O₂ | [1] |
| Molecular Weight | 326.4 g/mol | [1] |
| SMILES | C1[C@@H]2CC3(C--INVALID-LINK--CC1C3)O | [1] |
| InChI | InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Physical State | Crystalline solid | |
| Melting Point | Data not available in the searched literature. | |
| pKa (strongest acidic) | 13.85 (predicted) | |
| pKa (strongest basic) | 5.7 (predicted) | |
| Aqueous Solubility | ≤0.1 mg/mL at pH 7 | [2] |
| Solubility in Organic Solvents | DMSO: ~60-65 mg/mLEthanol: ~1 mg/mLDimethylformamide: ~2 mg/mL | [2] |
| Biopharmaceutics Classification System (BCS) | Class IV (Low Solubility, Low Permeability) |
Pharmacological Properties
This compound is a pan-JAK inhibitor, demonstrating potent inhibition across the four members of the Janus kinase family. This broad-spectrum activity allows it to modulate the signaling of a wide array of cytokines implicated in inflammatory and autoimmune diseases.
Table 3: In Vitro Inhibitory Activity of this compound against JAK Enzymes
| Target Enzyme | IC₅₀ (nM) | Citation |
| JAK1 | 3.9 | [3] |
| JAK2 | 5.0 | [3] |
| JAK3 | 0.7 | [3] |
| TYK2 | 4.8 | [3] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of JAKs, thereby preventing their phosphorylation and activation. This blockade inhibits the subsequent phosphorylation and activation of STAT proteins, which prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed following oral administration. Its pharmacokinetic profile is influenced by food and hepatic function.
Table 4: Summary of this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value (following a single oral dose) | Citation |
| Tmax (Time to maximum concentration) | 1.0 - 1.8 hours (fasting) | [4] |
| t½ (Terminal half-life) | 7.4 - 13.0 hours | [5] |
| Protein Binding | 72.8 - 75.2% | |
| Effect of Food | Increased Cmax and AUC | [2] |
| Effect of Hepatic Impairment | Increased exposure in moderate impairment | [6] |
| Effect of Renal Impairment | No significant effect on exposure | [7] |
This compound is metabolized in the liver, primarily through sulfation and methylation. The main metabolites identified in human plasma are designated as H1 (sulfate and methylated metabolite), H2 (sulfate metabolite), and H4 (methylated metabolite). The chemical structures of these metabolites are not publicly available. Metabolite H2 is the major circulating metabolite, but it possesses very weak pharmacological activity.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified JAK enzyme to each well and incubate.
-
Prepare a master mix containing ATP and a substrate peptide in a kinase assay buffer.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Methodology:
-
Isolate and prepare the cells of interest (e.g., peripheral blood mononuclear cells).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a specific cytokine (e.g., IL-2 to induce pSTAT5) for a short period.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein.
-
Analyze the samples by flow cytometry to quantify the median fluorescence intensity of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation and determine the IC₅₀ value.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Methodology:
-
Isolate T-cells from peripheral blood mononuclear cells.
-
Plate the T-cells in a 96-well plate in the presence of a T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or a cytokine like IL-2).
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 2-3 days.
-
Measure cell proliferation using a suitable method, such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
-
Calculate the percent inhibition of T-cell proliferation and determine the IC₅₀ value.
Synthesis
The synthesis of this compound is a multi-step process that typically starts from 4-chloro-7-azaindole.
Caption: A simplified workflow for the synthesis of this compound.
Structural Biology
The crystal structures of this compound in complex with the kinase domains of JAK1, JAK2, JAK3, and TYK2 have been determined, providing insights into its binding mode and selectivity. The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold of this compound forms key hydrogen bonds with the hinge region of the ATP-binding pocket of the JAK enzymes.[4]
Table 5: PDB IDs for this compound in Complex with JAKs
| Target Enzyme | PDB ID | Citation |
| JAK1 | 6AAH | [8] |
| JAK2 | 6AAJ | |
| JAK3 | 6AAK | |
| TYK2 | 6AAM | [2] |
Conclusion
This compound is a potent, orally active pan-JAK inhibitor with a well-characterized mechanism of action. Its ability to modulate the JAK-STAT signaling pathway makes it a significant molecule for the treatment of autoimmune diseases. This technical guide provides a foundational understanding of its chemical and pharmacological properties, which can aid researchers and drug development professionals in their ongoing studies and development of novel immunomodulatory therapies. Further research into its long-term efficacy and safety, as well as the full characterization of its metabolic fate, will continue to refine its clinical application.
References
- 1. This compound | C18H22N4O2 | CID 57928403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medkoo.com [medkoo.com]
- 4. scienceopen.com [scienceopen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Hydrobromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrobromide (JAN/USAN) | C18H23BrN4O2 | CID 67998300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Peficitinib: A Technical Guide to a Pan-JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040), also known as ASP015K, is an orally bioavailable, once-daily pan-Janus kinase (JAK) inhibitor.[1][2] It has been approved for the treatment of rheumatoid arthritis (RA) in Japan, Korea, and Taiwan.[3][4][5] this compound represents a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that modulates the signaling of various cytokines involved in the pathogenesis of autoimmune diseases.[6] This technical guide provides an in-depth overview of its core characteristics, including its mechanism of action, biochemical properties, pharmacokinetic profile, clinical efficacy, and safety data, supported by experimental methodologies and pathway visualizations.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
This compound exerts its therapeutic effects by inhibiting the Janus kinase family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][7] These enzymes are critical for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[6][8][9]
The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[6][9] The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] These phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immune cell development, and activation.[6][9]
This compound functions as a pan-JAK inhibitor by binding to the ATP-binding site of JAKs, competitively inhibiting their kinase activity.[9] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling of numerous pro-inflammatory cytokines.[8][9] The ultimate result is a reduction in the inflammatory response that characterizes autoimmune diseases like rheumatoid arthritis.[8][9]
Biochemical Characteristics and Selectivity
This compound inhibits all four members of the JAK family with similar potency in the low nanomolar range.[7] In vitro kinase assays have determined its half-maximal inhibitory concentrations (IC₅₀), indicating a moderate selectivity for JAK3.[3][10]
| Target | IC₅₀ (nM) |
| JAK1 | 3.9[3][10] |
| JAK2 | 5.0[3][10] |
| JAK3 | 0.7[3][10] |
| TYK2 | 4.8[3] |
Experimental Protocols
In Vitro Kinase Assay (for IC₅₀ Determination)
The inhibitory activity of this compound on JAK enzymes is quantified using in vitro kinase assays.
Methodology:
-
Reaction Setup: Recombinant JAK enzyme, a specific peptide substrate, and varying concentrations of this compound are combined in an assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped, typically by adding a solution like EDTA.
-
Quantification: The amount of phosphorylated substrate is measured.
-
IC₅₀ Calculation: The percentage of inhibition is plotted against the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Cell-Based STAT Phosphorylation Assay
This assay assesses the functional consequence of JAK inhibition within a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human T-cells) is cultured and pre-incubated with various concentrations of this compound.[12]
-
Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-2) to activate the JAK-STAT pathway.[6][12]
-
Lysis: After a short incubation, the cells are lysed to release intracellular proteins.
-
Detection: The levels of phosphorylated STATs (pSTATs), such as pSTAT5, are measured using methods like flow cytometry or Western blotting.[6][13]
-
Inhibition Analysis: The percentage of inhibition of STAT phosphorylation is calculated relative to a vehicle-treated control to determine the potency of this compound in a cellular environment.[11]
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration.[2][14] Its metabolism is primarily mediated by the liver enzyme CYP3A4.[15]
| Parameter | Value (Single Dose, Fasted State) |
| Tₘₐₓ (Time to Maximum Concentration) | 1.0–1.5 hours[2][14] |
| t₁/₂ (Terminal Half-Life) | 7.4–13.0 hours[2][14] |
| Effect of Food | Increases AUC by 27%[16] |
| Metabolism | Primarily via CYP3A4[15] |
| Major Metabolite | H2 (Systemic exposure >150% of parent drug)[2][14] |
| Minor Metabolites | H1, H4 (Systemic exposure <30% of parent drug)[2][14] |
Exposure to this compound is nearly doubled in individuals with moderate hepatic impairment, suggesting that dose reduction may be necessary in this population.[17] The pharmacological activity of its metabolites is considered very weak.[2][14]
Clinical Efficacy in Rheumatoid Arthritis
The efficacy of this compound has been established in Phase 2b and Phase 3 clinical trials, primarily in Asian patient populations with an inadequate response to conventional synthetic DMARDs (csDMARDs), including methotrexate.[3][18]
| Trial (Patient Population) | Treatment Arm | ACR20 Response Rate (Week 12) | Key Findings |
| RAJ1 (Phase 2b, Japan, Monotherapy) | Placebo | 10.7% | This compound 100 mg and 150 mg showed significantly higher ACR20 response rates than placebo. |
| This compound 100 mg | 54.5% | ||
| This compound 150 mg | 65.5% | ||
| RAJ3 (Phase 3, Asia, +/- DMARDs)[19] | Placebo | 30.7% | This compound 100 mg and 150 mg were significantly superior to placebo.[19] Improvements were maintained through week 52.[19] |
| This compound 100 mg | 57.7% | ||
| This compound 150 mg | 74.5% | ||
| RAJ4 (Phase 3, Japan, + Methotrexate) | Placebo | 21.8% | Both this compound doses were significantly superior to placebo. This compound also significantly reduced joint destruction compared to placebo, as measured by the change in the modified total Sharp score at week 28.[20] |
| This compound 100 mg | 58.6% | ||
| This compound 150 mg | 64.4% |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[3][18] The incidence of treatment-emergent adverse events (TEAEs) was often similar between this compound and placebo groups in the initial 12-week periods.[3][10]
| Adverse Event Category | Observations from Clinical Trials |
| Most Common TEAEs | Nasopharyngitis, upper respiratory tract infections, urinary tract infections.[1][21] |
| Serious Adverse Events | The incidence of serious infections was higher with this compound than with placebo.[3][19] |
| Adverse Events of Special Interest | An increased risk of herpes zoster was observed, which is comparable to other JAK inhibitors.[3][18] No clear dose-dependency was noted for serious infections or herpes zoster.[3][19] |
Long-term extension studies have confirmed the safety profile of this compound, with no new safety signals emerging with treatment up to two years.[1][21]
Conclusion
This compound is a potent, oral, pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway, a key driver of inflammation in rheumatoid arthritis.[9] It demonstrates a rapid onset of action and has proven clinical efficacy in improving the signs and symptoms of RA and inhibiting structural joint damage.[20][19] Its safety profile is consistent with the known effects of other JAK inhibitors, with an increased risk of infections, particularly herpes zoster, being a key consideration.[3] this compound provides a valuable therapeutic option for patients with rheumatoid arthritis, particularly those who have had an inadequate response to conventional DMARDs.[3][5]
References
- 1. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of ASP015K (this compound), a New Janus Kinase Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Efficacy and safety of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Two-Year Safety and Effectiveness of this compound in Moderate-To-Severe Rheumatoid Arthritis: A Phase IIb, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib's Immunomodulatory Effects: A Technical Guide
Introduction: Peficitinib (B612040) (formerly ASP015K) is an orally administered small molecule inhibitor of the Janus kinase (JAK) family.[1][2] It has been developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA), where it has demonstrated efficacy in patients with inadequate responses to conventional disease-modifying antirheumatic drugs (DMARDs).[1][3][4] As a targeted synthetic DMARD, this compound functions by modulating the signaling of key cytokines involved in inflammation and the immune response.[5] This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, with a focus on its mechanism of action, quantitative in vitro and clinical data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The primary mechanism of action for this compound is the inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[5] This family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in transducing signals for a wide range of cytokines and growth factors that are central to immune system function and hematopoiesis.[5][6]
Cytokine binding to their corresponding cell surface receptors triggers the activation of receptor-associated JAKs.[7] These activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and subsequent modulation of target gene transcription.[5][8] This JAK-STAT pathway is a crucial communication route for numerous pro-inflammatory cytokines implicated in the pathogenesis of RA.[7][9]
This compound functions as a pan-JAK inhibitor, binding to the ATP-binding site of multiple JAK family members and thereby preventing the phosphorylation and activation of STAT proteins.[7][10] This blockade disrupts the downstream signaling of various interleukins, interferons, and growth factors, leading to a reduction in the production of pro-inflammatory mediators and a dampening of the inflammatory cascade.[7][8][11]
References
- 1. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound halts acute kidney injury via JAK/STAT3 and growth factors immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Peficitinib: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) is a potent, orally bioavailable pan-Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] By targeting the JAK-STAT signaling pathway, which is crucial for transducing signals from numerous cytokines and growth factors implicated in inflammatory and immune responses, this compound has emerged as a valuable tool for immunology research.[3][4][5] These application notes provide detailed protocols for in vitro and in vivo studies, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases.[3] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks their translocation to the nucleus and subsequent modulation of gene transcription.[3][4][5] The ultimate outcome is a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory cascade.[4][5] this compound has shown moderate selectivity for JAK3 over other JAK isoforms.[1][6]
Signaling Pathway
The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by this compound.
Caption: this compound inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various JAK isoforms and its effects in cellular assays.
Table 1: this compound Enzymatic Inhibitory Activity [7][8][9]
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| Tyk2 | 4.8 |
Table 2: this compound Cellular Activity
| Assay | Cell Type | Stimulus | Effect | Reference |
| T-cell Proliferation | Human T-cells | IL-2 | Concentration-dependent inhibition | [3][10] |
| STAT5 Phosphorylation | Human T-cells | IL-2 | Concentration-dependent inhibition | [3][10] |
| STAT1, STAT3, STAT5 Phosphorylation | RA Fibroblast-Like Synoviocytes (FLS) | - | Concentration-dependent suppression | [7][8] |
| Monocyte Chemotaxis | THP-1, PBMCs | RA FLS-conditioned medium | Reduced migration | [7][8] |
| FLS Proliferation | RA FLS | - | Reduced proliferation | [8] |
| Cytokine Secretion (MCP-1/CCL2) | RA FLS | - | Suppressed secretion | [7][8] |
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against JAK enzymes.
Workflow:
Caption: Workflow for determining the enzymatic inhibitory activity of this compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Substrate peptide (e.g., a poly-Glu, Tyr peptide)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the JAK enzyme and substrate peptide to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular STAT Phosphorylation Assay
This protocol describes the assessment of this compound's ability to inhibit cytokine-induced STAT phosphorylation in cells.
Workflow:
Caption: Workflow for assessing the inhibition of STAT phosphorylation by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound
-
Cytokine (e.g., IL-2 for STAT5 phosphorylation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Isolate and culture PBMCs in RPMI-1640 medium. For some cell lines, serum starvation may be necessary prior to stimulation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated form of the STAT protein of interest and the total STAT protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
In Vivo Murine Model of Arthritis
This compound has been shown to be effective in animal models of arthritis.[3] The following is a general protocol for an adjuvant-induced arthritis model in rats.
Workflow:
Caption: Workflow for an in vivo adjuvant-induced arthritis model.
Materials:
-
Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Plethysmometer for measuring paw volume
-
Calipers for measuring joint diameter
Procedure:
-
Induce arthritis by injecting CFA into the subplantar region of one hind paw of the rats.
-
On the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol), begin daily oral administration of this compound or vehicle.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume using a plethysmometer at regular intervals.
-
Score the severity of arthritis based on a standardized scoring system.
-
At the end of the study, euthanize the animals and collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Applications in Immunology Research
This compound's mechanism of action makes it a valuable tool for investigating the role of the JAK-STAT pathway in various immunological processes and diseases.
-
Rheumatoid Arthritis (RA): this compound has been extensively studied in the context of RA, where it has been shown to reduce inflammation and prevent joint destruction in both preclinical models and clinical trials.[11][12][13][14][15]
-
Systemic Sclerosis (SSc): In vitro studies suggest that the JAK/STAT pathway is constitutively activated in SSc, and this compound can inhibit STAT phosphorylation and cytokine production in cells from SSc patients, indicating its potential as a therapeutic option.[16][17]
-
Inflammatory Bowel Disease (IBD): this compound has been investigated in clinical trials for ulcerative colitis, another inflammatory condition where the JAK-STAT pathway is implicated.[18][19][20]
-
Psoriasis: Early clinical studies have suggested the potential efficacy of this compound in treating psoriasis.[21]
-
Transplantation: While not extensively studied for this compound specifically, other JAK inhibitors have been explored in the context of preventing rejection in organ transplantation, suggesting a potential area of research for this compound.[22]
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[11][13][14] The most common treatment-emergent adverse events include nasopharyngitis and herpes zoster.[1][23] Researchers should be aware of the potential for immunosuppression and an increased risk of infections when using this compound in their studies.
References
- 1. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and safety of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an Oral Janus Kinase Inhibitor, in Moderate-to-severe Ulcerative Colitis: Results From a Randomised, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. academic.oup.com [academic.oup.com]
- 21. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
Peficitinib In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (formerly ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates potent inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][][4] These enzymes are critical components of the JAK-STAT signaling pathway, a primary signal transduction cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[5][6][7] Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis (RA).[1][8] this compound exerts its therapeutic effects by blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of immune cell function and a reduction in the production of pro-inflammatory mediators.[2][5]
These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound, enabling researchers to evaluate its mechanism of action and therapeutic potential.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into the transcriptional regulation of target genes.[5][6] The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate STAT proteins.[6] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene expression, often promoting inflammation.[5][6] this compound competitively binds to the ATP-binding site of JAKs, inhibiting their kinase activity and thereby preventing the phosphorylation and activation of STAT proteins.[5][9] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[5][6]
Quantitative Data Summary
The in vitro inhibitory activities of this compound are summarized in the tables below for easy comparison.
Table 1: this compound Inhibitory Activity against JAK Enzymes
| Target | IC50 (nM) |
| JAK1 | 3.9[1][][4][10] |
| JAK2 | 5.0[1][][4][10] |
| JAK3 | 0.7 - 0.71[1][] |
| Tyk2 | 4.8[1][][4][10] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| T-Cell Proliferation | Human T-Cells | IL-2 | [³H]-Thymidine incorporation | 18[][10] |
| T-Cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10[11] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 levels | 124[10][11] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 levels | 127[10][11] |
| Cytokine Secretion | RA-FLS | PDGF | IL-6, VEGF, MMP-3 | Potent inhibition observed[12] |
| Monocyte Chemotaxis | THP-1 and PBMCs | RA-FLS Conditioned Medium | Cell migration | Significant suppression[8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Suitable peptide substrate (e.g., poly-Glu-Tyr)
-
ATP
-
This compound hydrochloride
-
Kinase assay buffer
-
96-well plates
-
ADP-Glo™ Kinase Assay system or similar
Protocol:
-
Prepare serial dilutions of this compound hydrochloride in kinase assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.[1]
-
In a 96-well plate, add the this compound dilutions or controls.[1]
-
Add the purified JAK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.[1]
-
Prepare a master mix of ATP and the substrate peptide in the kinase assay buffer.[1]
-
Initiate the kinase reaction by adding the ATP/substrate mix to all wells.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[1]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.
Materials:
-
Cells of interest (e.g., PBMCs, RA-FLS)
-
This compound hydrochloride
-
Appropriate cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3)
-
Cell culture medium
-
Fixation buffer
-
Permeabilization buffer
-
Fluorophore-conjugated antibodies against phosphorylated STATs
-
Flow cytometer
Protocol:
-
Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in cytokine-free media to reduce baseline signaling.[9]
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[1][9]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1][9]
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.[1]
-
Permeabilize the cells by adding a permeabilization buffer.[1]
-
Incubate the permeabilized cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest.[13]
-
Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[9]
T-Cell Proliferation Assay
This assay measures the effect of this compound on T-cell proliferation, which is often dependent on cytokine signaling.
Materials:
-
Human or rat T-cells (e.g., isolated from PBMCs)
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or IL-2)
-
This compound hydrochloride
-
Complete RPMI-1640 medium
-
[³H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well flat-bottom plates
-
Cell harvester and scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)
Protocol:
-
Plate the T-cells in a 96-well plate.[9]
-
Add serial dilutions of this compound or a vehicle control.[9]
-
Add a T-cell activator (e.g., IL-2) to stimulate proliferation.[9]
-
Incubate the plate for 2-3 days at 37°C in a CO2 incubator.[9]
-
For the final 18 hours of incubation, add [³H]-thymidine to the wells.[1]
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to determine the rate of cell proliferation.
-
Alternatively, label cells with CFSE before treatment and analyze proliferation by the dilution of the dye using flow cytometry.
-
Determine the effect of this compound on T-cell proliferation and calculate the IC50 value.
Cytokine Production Assay
This assay measures the effect of this compound on the production and secretion of cytokines from immune cells.
Materials:
-
Immune cells (e.g., PBMCs, RA-FLS)
-
This compound hydrochloride
-
Stimulant (e.g., LPS, anti-CD3/CD28)
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well plates
Protocol:
-
Culture the relevant immune cells in a 96-well plate.[13]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control.[13]
-
Stimulate the cells with an appropriate agent to induce cytokine production.
-
After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatants.[13]
-
Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 for the inhibition of each cytokine.[13]
Troubleshooting and Technical Support
-
Solubility: this compound hydrochloride is soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[14]
-
Stock Solution Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[14]
-
Precipitation: If precipitation occurs in the stock solution, gently warm it to 37°C. In cell culture medium, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent precipitation.[14]
-
Stability: For experiments lasting longer than 24-48 hours, it is recommended to replace the cell culture medium with freshly prepared medium containing this compound every 24-48 hours to account for potential degradation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Peficitinib in Animal Models of Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical evaluation of peficitinib (B612040) in animal models of rheumatoid arthritis (RA). It includes a summary of quantitative efficacy data, detailed experimental protocols for the adjuvant-induced arthritis (AIA) model, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound (formerly ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis.[1] As a pan-JAK inhibitor, it targets multiple members of the JAK family, which are crucial for the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of RA.[2][3] The JAK-STAT signaling pathway is a key mediator of immune responses, and its inhibition by this compound leads to a reduction in inflammation and subsequent alleviation of RA symptoms. Preclinical studies in animal models, particularly the rat adjuvant-induced arthritis model, have been instrumental in establishing the therapeutic potential of this compound.[4]
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is activated by numerous cytokines involved in RA, such as interleukins (ILs) and interferons (IFNs).[2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[5] this compound blocks the kinase activity of JAKs, thereby preventing the phosphorylation of STATs and interrupting this inflammatory cascade.[2]
Quantitative Data from Animal Model Studies
The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize key findings.
In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 3.9 | [4] |
| JAK2 | 5.0 | |
| JAK3 | 0.7 | |
| TYK2 | 4.8 | [6] |
IC₅₀: Half-maximal inhibitory concentration
In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dosage (mg/kg, oral) | Arthritis Score (Reduction %) | Paw Swelling (Reduction %) | Reference |
| This compound | 3 | Significant Attenuation | Significant Attenuation | [7] |
| This compound | 10 | Significant Attenuation | Significant Attenuation | [7] |
| This compound | 30 | Significant Attenuation | Significant Attenuation | [7] |
| Tofacitinib (B832) | 1 | Significant Attenuation | Significant Attenuation | [7] |
| Tofacitinib | 3 | Significant Attenuation | Significant Attenuation | [7] |
| Tofacitinib | 10 | Significant Attenuation | Significant Attenuation | [7] |
Note: this compound at 10 mg/kg demonstrated comparable efficacy to tofacitinib at 3 mg/kg.[7]
Experimental Protocols
The following protocols are based on methodologies reported in studies evaluating this compound in the rat adjuvant-induced arthritis (AIA) model.
Adjuvant-Induced Arthritis (AIA) Model in Rats
This model is widely used for preclinical testing of anti-arthritic drugs and involves the induction of a polyarthritis that shares some pathological features with human RA.
Materials:
-
Animals: Lewis or Sprague-Dawley rats (male or female, specific pathogen-free).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum.
-
Vehicle for this compound: e.g., 0.5% methylcellulose.
-
This compound: Synthesized as described in the literature.
-
Positive Control (optional): e.g., Tofacitinib.
-
Anesthesia: As per institutional guidelines (e.g., isoflurane).
Experimental Workflow:
References
- 1. scimatic.org [scimatic.org]
- 2. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib in JAK/STAT Pathway Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) is a potent, orally bioavailable pan-Janus kinase (JAK) inhibitor that targets multiple members of the JAK family, playing a crucial role in the modulation of the JAK/STAT signaling pathway.[1][2] This pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[1] By competitively inhibiting the ATP-binding site of JAKs, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This blockade ultimately leads to a reduction in the production of pro-inflammatory mediators, making it a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis (RA).[1] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the analysis of the JAK/STAT pathway.
Data Presentation
In Vitro and Cellular Inhibitory Activity of this compound
The following tables summarize the key quantitative data from in vitro and cellular studies, providing insights into the potency and selectivity of this compound.
| Target | IC50 (nM) | Reference |
| JAK1 | 3.9 | [1][3] |
| JAK2 | 5.0 | [1][3] |
| JAK3 | 0.7 | [1][3] |
| Tyk2 | 4.8 | [1] |
Table 1: In vitro inhibitory activity of this compound against JAK family kinases.
| Cellular Target | Parameter | IC50 (nM) | Reference |
| Human Lymphocytes | STAT5 Phosphorylation | 127 | [1][3] |
| Rat Whole Blood | STAT5 Phosphorylation | 124 | [3] |
| IL-2-induced T cell proliferation | Proliferation | 10 | [3] |
Table 2: Cellular inhibitory activity of this compound.
Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase III Study - RAJ3)
| Treatment Group (at Week 12) | ACR20 Response Rate (%) | p-value vs. Placebo |
| This compound 100 mg | 57.7 | <0.001 |
| This compound 150 mg | 74.5 | <0.001 |
| Placebo | 30.7 | - |
Table 3: American College of Rheumatology (ACR) 20 response rates in patients with rheumatoid arthritis treated with this compound.[4][5]
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for assessing this compound's inhibitory activity.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases (JAK1, JAK2, JAK3, and Tyk2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Adenosine triphosphate (ATP)
-
[γ-³²P]ATP
-
This compound hydrochloride
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound hydrochloride in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).[1]
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.[1]
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[1]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Protocol 2: Cellular Phospho-STAT Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood or isolated PBMCs
-
This compound hydrochloride
-
Cytokine stimulus (e.g., IL-2, IL-6, IFN-α)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with various concentrations of this compound or a vehicle control for 1 hour at 37°C.[1]
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for 15 minutes at 37°C.[1] An unstimulated control should also be included.
-
Fix the cells immediately by adding a fixation buffer and incubate for 10-15 minutes at room temperature.[1]
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
Permeabilize the cells by adding a permeabilization buffer and incubate for a specified time on ice.[1]
-
Wash the cells with a wash buffer (e.g., PBS with BSA).
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and pSTAT5.[1]
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and measuring the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Protocol 3: T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation following stimulation.
Materials:
-
Isolated human PBMCs or purified T-cells
-
This compound hydrochloride
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Recombinant human IL-2
-
Complete RPMI-1640 medium
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well flat-bottom culture plates
-
Cell harvester and scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)
Procedure using [³H]-Thymidine:
-
Plate PBMCs or T-cells in a 96-well plate.
-
Add serial dilutions of this compound hydrochloride or vehicle control to the wells.
-
Add T-cell activators (e.g., anti-CD3/CD28) and/or IL-2 to stimulate proliferation.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse the cells with [³H]-Thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration.
Procedure using CFSE:
-
Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of this compound hydrochloride or vehicle control.
-
Add T-cell activators and/or IL-2.
-
Incubate for 3-5 days.[6]
-
Harvest the cells and stain with fluorescently labeled antibodies for T-cell markers (e.g., CD4, CD8).[6]
-
Analyze the cells by flow cytometry, measuring the dilution of CFSE fluorescence as an indicator of cell division.
Conclusion
This compound is a potent pan-JAK inhibitor that effectively suppresses the JAK/STAT signaling pathway, leading to a reduction in inflammatory responses. The provided data and protocols offer a comprehensive guide for researchers to investigate the mechanism and efficacy of this compound in various in vitro and cellular models. These methodologies are essential for the continued development and understanding of JAK inhibitors as a therapeutic class for autoimmune and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Peficitinib Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) (formerly ASP015K) is an orally bioavailable, potent Janus kinase (JAK) inhibitor with moderate selectivity for JAK3.[1] It effectively inhibits multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are crucial components of the JAK-STAT signaling pathway.[2][3] This pathway transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses, making this compound a significant agent for studying and potentially treating autoimmune diseases like rheumatoid arthritis.[2][3][4] These application notes provide detailed protocols for in vitro and in vivo laboratory experiments to assess the biological activity and efficacy of this compound, along with quantitative data to guide dosage selection.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical cascade for immune response mediation.[2] Cytokine or growth factor binding to their receptors activates associated JAKs.[4] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell function.[2][4] this compound competitively binds to the ATP-binding site of JAKs, preventing STAT phosphorylation and subsequent gene transcription, thereby reducing the production of pro-inflammatory mediators.[3]
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data for Experimental Design
The following tables summarize key quantitative data for this compound to aid in the design of laboratory experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| JAK1 | 3.9 | Enzyme Assay | [5][6][] |
| JAK2 | 5.0 | Enzyme Assay | [5][6][] |
| JAK3 | 0.7 | Enzyme Assay | [5][6][] |
| Tyk2 | 4.8 | Enzyme Assay | [5][6][] |
| IL-2-induced T-cell Proliferation | 10 - 18.2 | Human T-cells | [5][][8] |
| IL-2-induced STAT5 Phosphorylation | 124 | Rat Whole Blood | [5] |
| IL-2-induced STAT5 Phosphorylation | 127 | Human Lymphocytes | [5] |
Table 2: In Vivo Dosage and Efficacy of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Dosage (Oral) | Dosing Regimen | Key Findings | Reference |
| 1 - 30 mg/kg | Once daily for 24 days | Significantly inhibited paw volume increase at ≥1 mg/kg. | [5] |
| 2.7 mg/kg | Once daily for 24 days | ED50 for inhibiting paw volume increase. | [5] |
| ≥10 mg/kg | Once daily for 24 days | Significantly reduced bone destruction score. | [5] |
| 30 mg/kg | Once daily for 24 days | Almost fully ameliorated paw swelling and bone destruction. | [5] |
Detailed Experimental Protocols
In Vitro Protocols
1. JAK Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Substrate peptide (e.g., IRS1-tide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound hydrochloride dissolved in DMSO
-
Kinase activity detection reagent (e.g., Kinase-Glo® Max)
-
96-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in 1x kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide. Add this mix to each well.
-
Initiate the kinase reaction by adding the diluted JAK enzyme to each well.
-
Incubate the plate at 30°C for approximately 45 minutes.[9]
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's protocol.[9]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
2. T-Cell Proliferation Assay
This assay assesses the effect of this compound on T-cell proliferation following stimulation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or IL-2)
-
This compound hydrochloride dissolved in DMSO
-
Complete RPMI-1640 medium
-
Proliferation measurement reagent (e.g., [3H]-Thymidine or CFSE)
-
96-well flat-bottom plates
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
Plate the T-cells or PBMCs in a 96-well plate.
-
Add T-cell activators (e.g., anti-CD3/CD28 antibodies or 10-20 ng/mL of IL-2).[10]
-
Add serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) to the wells.[10]
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.[10]
-
Measure cell proliferation using a standard method such as [3H]-Thymidine incorporation or CFSE dye dilution analyzed by flow cytometry.[9][10]
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Figure 2: Workflow for T-Cell Proliferation Assay.
3. Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation within cells.
-
Materials:
-
Cells of interest (e.g., PBMCs, cell lines)
-
Appropriate cytokine to induce STAT phosphorylation (e.g., IL-2 for STAT5)
-
This compound hydrochloride dissolved in DMSO
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated anti-phospho-STAT antibody
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.[9]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.[9]
-
Immediately fix the cells to stop the stimulation.[9]
-
Permeabilize the cells.[9]
-
Stain with a fluorophore-conjugated anti-phospho-STAT antibody.[9]
-
Analyze the samples using a flow cytometer.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal and calculate the percent inhibition to determine the IC50 value.
-
In Vivo Protocol
Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used animal model for studying rheumatoid arthritis and evaluating the efficacy of potential therapeutics.
-
Materials:
-
Female Lewis rats (7 weeks old)[11]
-
Complete Freund's Adjuvant (CFA)
-
This compound hydrochloride
-
Vehicle for oral administration
-
Plethysmometer for measuring paw volume
-
-
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw on Day 0.[12]
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution orally once daily.
-
This compound (Prophylactic): Administer this compound (e.g., 1, 3, 10, 30 mg/kg) orally once daily, starting from Day 0.[5][12]
-
This compound (Therapeutic): Begin oral administration of this compound at the onset of clinical signs of arthritis (typically around day 10).[12]
-
-
Endpoint Measurements:
-
Clinical Scoring: Score the severity of arthritis in each paw daily from day 7.[12]
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.[12]
-
Body Weight: Monitor body weight every 2-3 days.[12]
-
Bone and Cartilage Destruction: At the end of the study (e.g., day 24), assess bone erosion and joint damage using micro-CT or X-ray, followed by histopathological analysis.[5][12]
-
-
(Optional) Ex Vivo STAT5 Phosphorylation Assay: At a designated time point after the final dose, collect whole blood and stimulate with IL-2 to analyze STAT5 phosphorylation in lymphocytes by flow cytometry, assessing the pharmacodynamic effect of this compound.[12]
-
Figure 3: Experimental workflow for the Rat Adjuvant-Induced Arthritis Model.
Conclusion
This compound is a potent pan-JAK inhibitor that serves as a valuable tool for investigating the role of the JAK-STAT pathway in inflammatory and autoimmune diseases. The provided quantitative data and detailed protocols offer a framework for researchers to design and execute robust in vitro and in vivo experiments to further elucidate the therapeutic potential of this compound. Proper optimization of these protocols based on specific laboratory conditions is recommended.
References
- 1. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 944118-01-8 | >98% [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
Peficitinib in DMSO: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of Peficitinib when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Overview
This compound (also known as ASP015K and JNJ-54781532) is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes, playing a critical role in the JAK-STAT signaling pathway that is central to immune response and inflammation.[1][2] Due to its hydrophobic nature, this compound has low aqueous solubility and is typically prepared as a concentrated stock solution in DMSO for in vitro and in vivo research.[3][4]
This compound Solubility in DMSO
This compound exhibits high solubility in fresh, anhydrous DMSO. However, the reported solubility values vary across different suppliers and experimental conditions. It is imperative to use high-quality, anhydrous DMSO to achieve maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5][6]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) | Notes |
| 10 | 30.6 | Cayman Chemical | |
| 58.33 | 178.71 | MedchemExpress | Requires sonication for dissolution.[6] |
| 65 | 199.14 | Selleck Chemicals, BenchChem | Use fresh, anhydrous DMSO.[5][7] |
Molecular Weight of this compound: 326.4 g/mol
This compound Stability in DMSO
This compound stock solutions in DMSO are stable for extended periods when stored under appropriate conditions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Table 2: Storage Recommendations and Stability of this compound in DMSO
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | Up to 1 month | [5] |
| -80°C | Up to 1 year | [5] |
For long-term storage of the solid compound, it is recommended to keep it at -20°C.[3]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, 3.264 mg of this compound is required.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[6]
-
Aliquoting: Aliquot the stock solution into smaller, single-use, tightly sealed vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method to determine the saturation solubility of this compound in DMSO using the shake-flask method followed by HPLC analysis.[7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sealed vials
-
Orbital shaker
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Sample Collection: After incubation, visually confirm the presence of undissolved solid. Carefully collect a sample of the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
HPLC Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general method for assessing the stability of a this compound stock solution in DMSO over time at different storage temperatures using HPLC.
Materials:
-
Prepared this compound in DMSO stock solution (e.g., 10 mM)
-
Tightly sealed vials (amber glass recommended to protect from light)
-
Storage environments at various temperatures (e.g., 4°C, -20°C, -80°C)
-
HPLC system with UV detector
Procedure:
-
Aliquoting: Distribute the freshly prepared this compound stock solution into multiple small, tightly sealed vials.
-
Storage: Store the aliquots at the desired temperatures.
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Thaw the sample to room temperature.
-
Dilute the sample to an appropriate concentration for analysis.
-
Inject the sample into an HPLC system.
-
Quantify the peak area corresponding to this compound and compare it to the initial time point (t=0) to determine the percentage of the compound remaining.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Mechanism of Action: Inhibition of the JAK-STAT Pathway
This compound functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] This inhibition blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The activated STATs would normally dimerize, translocate to the nucleus, and regulate the transcription of genes involved in the inflammatory response. By disrupting this pathway, this compound reduces the production of pro-inflammatory cytokines.[1]
References
Peficitinib: Application Notes and Protocols for Whole Blood STAT Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) is an orally administered, potent Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] Its mechanism of action involves the modulation of the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a crucial cascade in mediating the inflammatory processes implicated in autoimmune diseases such as rheumatoid arthritis.[3][4] By inhibiting JAKs, this compound prevents the phosphorylation and subsequent activation of STAT proteins, which in turn downregulates the transcription of pro-inflammatory genes.[3]
This document provides detailed application notes and protocols for a whole blood assay to measure the phosphorylation of STAT proteins as a pharmacodynamic biomarker of this compound activity. The use of whole blood offers a significant advantage by allowing for the assessment of drug effects in a more physiologically relevant environment, minimizing sample manipulation and preserving the complex interplay between different blood cell populations. This assay is a valuable tool for preclinical and clinical research, enabling the characterization of this compound's dose-dependent effects and its mechanism of action directly in patient samples.
Data Presentation
This compound Kinase and Cellular IC50 Values
The inhibitory activity of this compound on JAK enzymatic activity and cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) is summarized below. This data provides a reference for the expected potency of this compound and can guide the selection of appropriate concentration ranges for whole blood assays.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| JAK1 | Enzymatic | Human | 3.9 | [5] |
| JAK2 | Enzymatic | Human | 5.0 | [5] |
| JAK3 | Enzymatic | Human | 0.7 | [5] |
| TYK2 | Enzymatic | Human | 4.8 | [5] |
| IL-2 induced pSTAT5 | Cellular (PBMC) | Human | 28.6 | [6] |
| IL-4 induced pSTAT6 | Cellular (PBMC) | Human | 64.1 | [6] |
| IL-6 induced pSTAT1 | Cellular (PBMC) | Human | 79.9 | [6] |
| IFN-α induced pSTAT1 | Cellular (PBMC) | Human | 26.7 | [6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the JAK-STAT Pathway
Caption: this compound inhibits JAK, blocking STAT phosphorylation and gene transcription.
Experimental Workflow for Whole Blood STAT Phosphorylation Assay
Caption: Workflow for measuring this compound's effect on STAT phosphorylation in whole blood.
Experimental Protocols
Protocol: this compound STAT Phosphorylation Assay in Whole Blood by Flow Cytometry
This protocol details a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in various leukocyte subsets within human whole blood.
1. Materials and Reagents
-
Anticoagulant: Sodium Heparin vacutainer tubes
-
This compound: Prepare a stock solution in DMSO and dilute to working concentrations in RPMI 1640 medium.
-
Cytokines: Recombinant human IL-2, IL-6, IFN-α (or other relevant cytokines)
-
Fixation/Lysis Buffer: Commercial phosphoflow-validated fixation and red blood cell lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer: Commercial phosphoflow-validated permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS)
-
Fluorochrome-conjugated Antibodies:
-
Surface Markers (for leukocyte subset identification):
-
Anti-CD3 (for T-cells)
-
Anti-CD4 (for helper T-cells)
-
Anti-CD8 (for cytotoxic T-cells)
-
Anti-CD19 (for B-cells)
-
Anti-CD14 (for monocytes)
-
-
Intracellular Markers (for phosphorylated STATs):
-
Anti-phospho-STAT1 (pY701)
-
Anti-phospho-STAT3 (pY705)
-
Anti-phospho-STAT5 (pY694)
-
-
-
Flow Cytometer: A properly calibrated flow cytometer capable of multi-color analysis.
2. Experimental Procedure
-
Blood Collection: Collect human whole blood into sodium heparin tubes. The assay should be performed within 2 hours of blood collection.
-
This compound Pre-incubation: a. Aliquot 100 µL of whole blood into 1.5 mL microcentrifuge tubes or a 96-well deep-well plate. b. Add the desired concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) to the blood samples. c. Mix gently and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cytokine Stimulation: a. Prepare a working solution of the desired cytokine (e.g., IL-2 at 100 ng/mL, IL-6 at 100 ng/mL). b. Add the cytokine to the blood samples and mix gently. c. Incubate for 15 minutes at 37°C in a 5% CO₂ incubator. Include an unstimulated control (add vehicle instead of cytokine).
-
Fixation and Lysis: a. Immediately after stimulation, add 1 mL of pre-warmed (37°C) Fixation/Lysis Buffer to each sample. b. Vortex gently and incubate for 15 minutes at 37°C. c. Centrifuge at 500 x g for 5 minutes at room temperature. d. Decant the supernatant.
-
Permeabilization: a. Resuspend the cell pellet in the residual volume. b. Add 1 mL of ice-cold Permeabilization Buffer to each sample. c. Incubate on ice for 30 minutes. d. Wash the cells by adding 2 mL of Staining Buffer and centrifuge at 500 x g for 5 minutes at 4°C. e. Decant the supernatant.
-
Antibody Staining: a. Prepare a cocktail of fluorochrome-conjugated surface and intracellular antibodies in Staining Buffer. b. Resuspend the cell pellet in the antibody cocktail. c. Incubate for 30-60 minutes at room temperature in the dark. d. Wash the cells twice with 2 mL of Staining Buffer.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in 200 µL of Staining Buffer. b. Acquire data on a flow cytometer. Collect a sufficient number of events to allow for the analysis of specific leukocyte subsets. c. Use appropriate single-stain controls for compensation.
3. Data Analysis
-
Gate on the leukocyte populations of interest (e.g., lymphocytes, monocytes) based on forward and side scatter properties.
-
Further gate on specific cell subsets using the surface markers (e.g., CD3+ T-cells, CD14+ monocytes).
-
For each gated population, determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The whole blood STAT phosphorylation assay is a robust and valuable tool for characterizing the pharmacodynamic effects of this compound. By providing a detailed protocol and foundational data, this document aims to facilitate the implementation of this assay in research and drug development settings. The ability to measure the dose-dependent inhibition of key signaling nodes in a physiologically relevant matrix will contribute to a more comprehensive understanding of this compound's mechanism of action and its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of this compound (ASP015K) in Healthy Male Caucasian and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib Protocol for Fibroblast-Like Synoviocytes (FLS) Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Peficitinib (B612040) (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3] In the context of rheumatoid arthritis (RA), fibroblast-like synoviocytes (FLS) are key players in the inflammatory process and joint destruction.[1] this compound modulates the pathogenic behavior of RA-FLS by blocking the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous pro-inflammatory cytokines.[2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound on FLS in a research setting.
Mechanism of Action in Fibroblast-Like Synoviocytes
This compound exerts its effects on FLS primarily by inhibiting the JAK-STAT pathway. This pathway is a critical signaling cascade for numerous cytokines, such as interleukins (ILs) and interferons (IFNs), that are implicated in the pathogenesis of rheumatoid arthritis.[4] Upon cytokine binding to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and cell survival.[4]
This compound, as a pan-JAK inhibitor, blocks this process, thereby suppressing the pro-inflammatory and aggressive phenotype of RA-FLS.[1] Specifically, it has been shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in RA-FLS in a concentration-dependent manner.[5][6] Beyond the JAK-STAT pathway, this compound has also been found to inhibit platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases, suggesting a broader mechanism of action that includes the suppression of FLS activation and angiogenesis.[7]
Application Notes: Key Effects of this compound on FLS
-
Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production and secretion of various pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs) from FLS. This includes IL-6, VEGF, MMP-3, MCP-1/CCL2, CXCL1, and CXCL8.[7][8][9][10]
-
Suppression of Cell Proliferation: this compound has been demonstrated to inhibit the proliferation of RA-FLS, a key feature of the aggressive pannus formation in RA.[5][8][10] A 14% decrease in RA-FLS proliferation has been observed with this compound treatment.[6][8]
-
Reduction of Cell Migration: The migratory capacity of FLS, which contributes to the spread of inflammation and tissue invasion, is attenuated by this compound.[10][11]
-
Induction of Apoptosis: this compound can promote cell death in RA-FLS, counteracting their characteristic resistance to apoptosis.[1] This is achieved in part by suppressing the expression of anti-apoptotic genes like BCL2 and MCL1.[1]
-
No Significant Cytotoxicity: Studies have shown that this compound does not induce significant cytotoxicity or apoptosis at concentrations effective for inhibiting inflammatory responses, indicating a favorable safety profile in vitro.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on FLS based on published literature.
Table 1: Inhibition of FLS Proliferation and Migration
| Parameter | Condition | This compound Concentration | Result | Reference |
| Proliferation | IL-6 and IL-6R stimulated RA-FLS | 5 µM | 14% decrease | [6][8] |
| Proliferation | IL-1β activated RASF | 1 µM | Significant suppression | [10] |
| Migration | RA-FLS | 5 µM | Reduced THP-1 and PBMC migration | [5][8] |
| Migration | RASF | 1 µM and 5 µM | Reduced migration | [11] |
Table 2: Inhibition of Cytokine, Chemokine, and MMP Secretion from FLS
| Mediator | Condition | This compound Concentration | Result | Reference |
| IL-6 | IL-1β activated RA-FLS | 5 µM | 66% reduction | [9] |
| MMP-3 | IL-1β activated RA-FLS | 5 µM | 92% reduction | [9] |
| MMP-3 | IL-1β activated RA-FLS | 1 µM | 46% reduction | [9] |
| VEGF | IL-6 and IL-6R stimulated RA-FLS | Not specified | Suppression | [8] |
| MCP-1/CCL2 | IL-6 and IL-6R stimulated RA-FLS | Not specified | Suppression | [5][8] |
| CXCL8 | IL-1β activated RASF | 5 µM | 56% reduction | [10] |
| CXCL1 | IL-1β activated RASF | 5 µM | 36% reduction | [10] |
| IL-6 | PDGF-induced RA-FLS | Not specified | Potent inhibition | [7] |
| VEGF | PDGF-induced RA-FLS | Not specified | Potent inhibition | [7] |
| MMP-3 | PDGF-induced RA-FLS | Not specified | Potent inhibition | [7] |
Table 3: Inhibition of STAT Phosphorylation in FLS
| Phosphorylated Protein | Stimulus | This compound Effect | Reference |
| pSTAT3 | IFN-α2b, IFN-γ, IL-6, Oncostatin M, LIF | Concentration-dependent inhibition | [1] |
| pSTAT1, pSTAT3, pSTAT5 | IL-6 and IL-6R | Concentration-dependent inhibition | [5][6] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human FLS from Synovial Tissue
This protocol describes the isolation of FLS from synovial tissue obtained from patients with rheumatoid arthritis.
Materials:
-
Synovial tissue from RA patients
-
DMEM-F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type IV
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Obtain synovial tissue under sterile conditions.
-
Wash the tissue extensively with sterile PBS to remove excess blood.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with collagenase type IV (e.g., 1 mg/mL in DMEM-F12) for 1-2 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM-F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 3-4 days.
-
When confluent, passage the cells using Trypsin-EDTA. FLS are typically used between passages 3 and 6 for experiments to ensure a pure population.
Protocol 2: this compound Treatment and Analysis of STAT Phosphorylation
This protocol details the treatment of FLS with this compound and subsequent analysis of STAT phosphorylation by Western blot.
Materials:
-
Cultured RA-FLS (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
Cytokine for stimulation (e.g., IL-6 and soluble IL-6R, Oncostatin M)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RA-FLS in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 2 hours.[9]
-
Stimulate the cells with a cytokine (e.g., IL-6 at 100 ng/mL and sIL-6R at 100 ng/mL) for 10-15 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pSTAT levels to total STAT and the loading control (β-actin).
Protocol 3: FLS Proliferation Assay (BrdU Incorporation)
This protocol measures the effect of this compound on FLS proliferation.
Materials:
-
Cultured RA-FLS
-
This compound
-
Stimulating agent (e.g., IL-1β)
-
BrdU labeling reagent
-
BrdU detection kit (e.g., ELISA-based)
-
96-well cell culture plates
Procedure:
-
Seed RA-FLS in a 96-well plate at a density of 3.5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with a pro-proliferative agent (e.g., IL-1β at 10 ng/mL).[9]
-
Add BrdU labeling reagent to the wells and incubate for 24 hours.[10]
-
Measure BrdU incorporation according to the manufacturer's instructions of the detection kit (typically involves fixing, permeabilizing, adding an anti-BrdU antibody, and a colorimetric substrate).
-
Read the absorbance using a microplate reader.
Protocol 4: FLS Migration Assay (Transwell Assay)
This protocol assesses the impact of this compound on FLS migration.
Materials:
-
Cultured RA-FLS
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FCS (chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., DAPI or Crystal Violet)
Procedure:
-
Seed 1 x 10⁵ RA-FLS in the upper chamber of a Transwell insert in serum-free medium containing different concentrations of this compound or vehicle.[10]
-
Fill the lower chamber with medium containing 10% FCS as a chemoattractant.[10]
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated cells from the top of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Protocol 5: Measurement of Secreted Factors (ELISA)
This protocol is for quantifying the levels of cytokines, chemokines, or MMPs in the cell culture supernatant.
Materials:
-
Cultured RA-FLS
-
This compound
-
Stimulating agent (e.g., IL-1β or Oncostatin M)
-
ELISA kits for the specific factors of interest (e.g., IL-6, MMP-3)
-
24-well cell culture plates
Procedure:
-
Seed RA-FLS in 24-well plates.
-
Pre-treat the cells with this compound or vehicle for 2 hours.
-
Stimulate the cells with the appropriate agent (e.g., IL-1β at 10 ng/mL) for 17-24 hours.[9]
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired secreted factors according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentrations based on a standard curve.
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing this compound's effects on FLS.
Caption: this compound's inhibitory effects on RA-FLS pathogenic functions.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Angiogenesis via Suppression of VEGF Production in Rheumatoid Arthritis Fibroblast-like Synoviocytes - ACR Meeting Abstracts [acrabstracts.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Peficitinib In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving Peficitinib (B612040) (also known as ASP015K).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3][4] The primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is critical for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[3][5] By blocking this pathway, this compound reduces the production of pro-inflammatory mediators.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in fresh DMSO (e.g., 65 mg/mL) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]
Q3: I am observing precipitation when diluting my this compound DMSO stock in aqueous cell culture medium. What should I do?
A3: this compound has low aqueous solubility (approximately 0.159 mg/mL).[7][10] Precipitation can occur if the final concentration in the medium exceeds its solubility limit or if the DMSO concentration is not optimal. To avoid this, it is best to first dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous medium.[11] Ensure the final DMSO concentration in your cell culture is low (typically <0.5%) to avoid solvent toxicity. It is not recommended to store aqueous solutions of this compound for more than a day; always prepare fresh dilutions for each experiment.[6][8]
Q4: My cells are showing unexpected toxicity even at concentrations where I expect to see specific inhibition. What could be the cause?
A4: Unexpected cellular toxicity can arise from several factors. High concentrations of the inhibitor may lead to off-target effects.[12] It is also crucial to consider the final concentration of the solvent (e.g., DMSO) in the cell culture medium, as high concentrations can be toxic to cells. Ensure that the vehicle control in your experiment has the same final DMSO concentration as your this compound-treated samples. If toxicity persists, consider performing a dose-response curve for toxicity to determine the maximum non-toxic concentration for your specific cell line.
Q5: I am not observing the expected inhibition of STAT phosphorylation in my Western blot or flow cytometry assay. What are some possible reasons?
A5: Several factors could contribute to a lack of STAT phosphorylation inhibition. Firstly, ensure that the this compound solution was freshly prepared and that the compound has not degraded.[8] For long-term experiments (over 24-48 hours), the medium containing this compound should be replaced periodically due to potential degradation at 37°C.[8] Secondly, verify that your cells were adequately stimulated with the appropriate cytokine to induce robust STAT phosphorylation in your positive control. The timing and concentration of both the cytokine stimulation and this compound pre-incubation are critical. Lastly, confirm the specificity and efficacy of your phospho-STAT antibodies.
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity against JAK Enzymes [4][13][14][][16]
| Janus Kinase Isoform | IC₅₀ (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
Table 2: this compound In Vitro Cellular Activity [13][14]
| Assay | Cell Type | Stimulus | Measured Endpoint | IC₅₀ (nM) |
| T-cell Proliferation | Human T-cells | IL-2 | Proliferation | 18 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 levels | 127 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 levels | 124 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound hydrobromide in fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or as per supplier's instructions).[8]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Protocol 2: In Vitro STAT Phosphorylation Assay using Flow Cytometry
This protocol details a method to assess the inhibition of cytokine-induced STAT phosphorylation.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or other target cells
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in DMSO)
-
Cytokine for stimulation (e.g., recombinant human IL-2 or IL-6)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure: [17]
-
Cell Preparation: Isolate and prepare the cells of interest. Culture them in cytokine-free media for a period to reduce baseline signaling.
-
Plating: Plate the cells in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 for pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Immediately fix and then permeabilize the cells according to the buffer manufacturer's protocol.
-
Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition of STAT phosphorylation and determine the IC₅₀ value.
Mandatory Visualization
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting this compound in vitro experiments.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound hydrobromide | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Peficitinib Technical Support Center: Optimizing Concentrations for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Peficitinib (B612040) concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral Janus kinase (JAK) inhibitor.[1] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2][3] By binding to the ATP-binding site of JAKs, this compound competitively inhibits their kinase activity. This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] The inhibition of the JAK-STAT signaling pathway is crucial for mediating immune responses.[4] This blockade ultimately reduces the production of pro-inflammatory cytokines and other mediators, dampening the inflammatory response.[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for this compound in cell-based assays, such as T-cell proliferation assays, is from 0 to 100 nM.[5] For assessing the inhibition of STAT phosphorylation, a broader range of 10 to 1000 nM has been used.[5] However, the optimal concentration can vary significantly depending on the cell type, the specific assay, and the experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: How should I prepare my this compound stock solution?
A3: this compound hydrochloride is soluble in DMSO.[3] For example, it is soluble up to 65 mg/mL in DMSO.[] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then make serial dilutions in your cell culture medium to achieve the desired final concentrations. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which common cell-based assays is this compound used?
A4: this compound is commonly evaluated in a variety of cell-based assays to assess its inhibitory effects on the JAK-STAT pathway and downstream cellular functions. These include:
-
Cellular Phospho-STAT Assays: To measure the inhibition of cytokine-induced STAT phosphorylation via methods like flow cytometry or Western blotting.[3][5]
-
T-Cell Proliferation Assays: To assess the effect of this compound on T-cell proliferation following stimulation with activators like anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).[3][7]
-
Cytokine Production Assays: To measure the impact of this compound on the production and secretion of pro-inflammatory cytokines from immune cells.[8]
-
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) Assays: To investigate the effect of this compound on inflammatory responses in these key cells involved in rheumatoid arthritis pathology.[9]
Troubleshooting Guide
Problem 1: High variability in results or inconsistent dose-response.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or reagent preparation variability.
-
Solution:
-
Ensure a single-cell suspension and uniform cell seeding density across all wells.
-
Avoid using the outer wells of 96-well plates, which are more susceptible to evaporation. Fill these wells with sterile PBS or media.
-
Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.[10]
-
Problem 2: Weak or no inhibition of the target pathway (e.g., STAT phosphorylation).
-
Possible Cause: Sub-optimal concentration of this compound, low expression of the target JAKs in the cell line, or rapid metabolism of the compound by the cells.
-
Solution:
-
Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM), to confirm if inhibition can be achieved.[10]
-
Confirm the expression of the target JAKs in your cell line using techniques like Western blot or qPCR.
-
Conduct a time-course experiment (e.g., treating cells for 1, 6, 12, and 24 hours) to determine the optimal treatment duration.[10]
-
Problem 3: Significant cell toxicity observed at concentrations expected to be effective.
-
Possible Cause: The specific cell line may be particularly sensitive to the inhibition of one or more JAKs that are critical for its survival. Off-target effects of this compound at higher concentrations.
-
Solution:
-
Perform a dose-response curve to determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Assess markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death.[11]
-
Consider using a different cell line that may be less sensitive or comparing the results with other JAK inhibitors that have different selectivity profiles.[11]
-
Problem 4: Discrepancy between enzymatic IC50 and cellular IC50 values.
-
Possible Cause: Cell permeability, plasma protein binding (if using serum in the media), and intracellular ATP concentrations can all influence the apparent potency of an inhibitor in a cellular context.
-
Solution:
-
This is an expected phenomenon. The enzymatic assay represents a purified system, while the cellular assay reflects a more complex biological environment.
-
Report both values and consider the cellular IC50 as more representative of the compound's activity in a biological system.
-
Data Presentation
Table 1: Enzymatic Activity of this compound (IC50 values)
| Target | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | [3][5] |
| JAK2 | 5.0 | [3][5] |
| JAK3 | 0.7 | [3][5] |
| Tyk2 | 4.8 | [3][5] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform.[3]
Table 2: Cellular Activity of this compound (IC50 values)
| Assay | Cell Type/System | Measured Effect | IC50 (nM) | Reference(s) |
| T-cell Proliferation | Rat Splenocytes | Inhibition of IL-2-induced proliferation | 10 | [5] |
| T-cell Proliferation | Human T-cells | Inhibition of IL-2-induced proliferation | 18 | [] |
| STAT5 Phosphorylation | Rat Whole Blood | Inhibition of IL-2-induced phosphorylation | 124 | [5] |
| STAT5 Phosphorylation | Human Lymphocytes | Inhibition of IL-2-induced phosphorylation | 127 | [5] |
Experimental Protocols
Protocol 1: Cellular Phospho-STAT Assay by Flow Cytometry
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.[3]
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines.
-
Cytokine stimulus (e.g., IL-2, IL-6, IFN-α).
-
This compound hydrochloride dissolved in DMSO.
-
Cell culture medium.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol).
-
Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5 Alexa Fluor 647).
-
Flow cytometer.
-
-
Procedure:
-
Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in cytokine-free media for a period to reduce baseline signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[3]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[3]
-
Immediately stop the stimulation by fixing the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorophore-conjugated anti-phospho-STAT antibody.
-
Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[3]
-
Protocol 2: T-Cell Proliferation Assay using [3H]-Thymidine Incorporation
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.[3]
-
Materials:
-
Human T-cells (e.g., isolated from PBMCs).
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA)).
-
IL-2.
-
This compound hydrochloride dissolved in DMSO.
-
Complete RPMI-1640 medium.
-
[3H]-Thymidine.
-
96-well flat-bottom plates.
-
Cell harvester and scintillation counter.
-
-
Procedure:
-
Plate the T-cells in a 96-well plate in the presence of a T-cell activator.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add IL-2 to the appropriate wells to stimulate proliferation.
-
Incubate the plate for a period of 2-3 days at 37°C in a CO2 incubator.
-
Pulse the cells with [3H]-Thymidine for the final 6-18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [3H]-Thymidine using a scintillation counter.
-
Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for weak inhibition.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Peficitinib Off-Target Effects: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Peficitinib (ASP015K), a pan-Janus kinase (JAK) inhibitor. Understanding these effects is critical for accurate experimental design, interpretation of results, and anticipation of potential confounding variables in preclinical research. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro and in vivo studies.
I. Overview of this compound's Kinase Selectivity
This compound is a potent inhibitor of the JAK family of tyrosine kinases, demonstrating activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While its primary therapeutic effects are attributed to the inhibition of the JAK-STAT signaling pathway, preclinical research has revealed inhibitory activity against other kinase families, notably Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
On-Target (JAK Family) Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family. These values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% in enzymatic assays.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 3.9 | [1] |
| JAK2 | 5.0 | [1] |
| JAK3 | 0.7 | [1] |
| TYK2 | 4.8 | [1] |
Identified Off-Target Kinase Inhibition
Recent studies have demonstrated that this compound, unlike some other JAK inhibitors such as tofacitinib, can directly inhibit PDGF and VEGF receptor tyrosine kinases.[2] This off-target activity can lead to downstream effects on pathways involved in cell proliferation, migration, and angiogenesis.
| Off-Target Kinase Family | Specific Kinases | Observed Effects | Reference(s) |
| PDGF Receptor Tyrosine Kinases | PDGFR | Inhibition of PDGF-induced signaling pathways in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS).[2] | [2] |
| VEGF Receptor Tyrosine Kinases | VEGFR | Inhibition of VEGF-induced signaling pathways in human umbilical vein endothelial cells (HUVECs) and suppression of endothelial cell tube formation.[2] | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential experimental issues related to this compound's off-target effects.
Q1: My cell proliferation assay shows a greater anti-proliferative effect with this compound than I expected based on its JAK inhibition profile. What could be the cause?
A1: This could be due to this compound's off-target inhibition of PDGFR signaling. The PDGF pathway is a potent driver of proliferation in many cell types, including fibroblasts and smooth muscle cells. If your cells express PDGFRs, the observed anti-proliferative effect may be a combination of JAK and PDGFR inhibition.
Troubleshooting Steps:
-
Confirm PDGFR Expression: Verify whether your cell line expresses PDGF receptors (PDGFRα or PDGFRβ) using techniques like Western blot, flow cytometry, or qPCR.
-
Use a More Selective Inhibitor: As a control, consider using a JAK inhibitor with minimal activity against PDGFR, such as tofacitinib, to dissect the contribution of JAK inhibition to the observed phenotype.[2]
-
PDGF Ligand Stimulation: If you are not already, perform your proliferation assay in the presence and absence of PDGF ligand to specifically assess the impact of this compound on this pathway.
Q2: I am observing unexpected anti-angiogenic effects in my in vitro or in vivo models after this compound treatment. Is this a known effect?
A2: Yes, this compound has been shown to inhibit VEGF receptor tyrosine kinases and suppress endothelial cell tube formation, a key step in angiogenesis.[2] This is a significant off-target effect that could explain unexpected anti-angiogenic outcomes in your experiments.
Troubleshooting Steps:
-
Assess VEGF Pathway Inhibition: Measure the phosphorylation status of downstream VEGFR signaling proteins (e.g., PLCγ, ERK1/2) in your endothelial cells following this compound treatment and VEGF stimulation.
-
Control for JAK Inhibition: To isolate the effect on VEGFR, compare the results with a JAK inhibitor that does not inhibit VEGFRs.
-
In Vivo Model Considerations: In animal models, be aware that this compound's anti-angiogenic properties could impact tumor growth, wound healing, or other angiogenesis-dependent processes, independent of its immunomodulatory effects via JAK inhibition.
Q3: How can I differentiate between the on-target (JAK-STAT) and off-target (PDGFR/VEGFR) effects of this compound in my experiments?
A3: Differentiating these effects requires careful experimental design and the use of appropriate controls.
Experimental Workflow for Dissecting On- and Off-Target Effects:
Caption: Experimental workflow for dissecting on- and off-target effects of this compound.
III. Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical JAK-STAT pathway and the off-target pathways affected by this compound.
On-Target: JAK-STAT Signaling Pathway
Caption: this compound's on-target inhibition of the JAK-STAT signaling pathway.
Off-Target: PDGFR and VEGFR Signaling Pathways
Caption: this compound's off-target inhibition of PDGFR and VEGFR signaling pathways.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to assist researchers in replicating and building upon these findings.
Cell-Free Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase in a cell-free system.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JAK1, PDGFRβ, VEGFR2)
-
Kinase-specific substrate (e.g., a peptide with a tyrosine phosphorylation site)
-
ATP (adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the recombinant kinase to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The signal generated is inversely proportional to the inhibitory activity of this compound.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Western Blot for Phosphorylated Signaling Proteins
This protocol describes how to measure the phosphorylation status of key proteins in the JAK-STAT, PDGF, and VEGF signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RA-FLS, HUVECs) and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., IL-6, PDGF-BB, VEGF) for a short period (e.g., 15-30 minutes) to induce protein phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-STAT3, anti-p-PDGFRβ, anti-p-VEGFR2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.
-
This technical support center is intended for research purposes only and should not be used for clinical decision-making. The information provided is based on currently available preclinical data and may be subject to change as further research is conducted.
References
Peficitinib In Vivo Efficacy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of peficitinib (B612040) in in vivo models.
Troubleshooting Guide
This guide addresses common issues that may lead to suboptimal this compound efficacy in your in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent efficacy | Improper drug formulation: this compound has low aqueous solubility, and improper formulation can lead to poor bioavailability. | Ensure proper solubilization. A proven method involves first dissolving this compound in DMSO, followed by the addition of PEG300 and Tween 80, and finally dilution with water. Prepare the formulation fresh before each use and visually inspect for any precipitation. |
| Incorrect dosage: The dose may be too low to achieve a therapeutic effect in the specific animal model. | Refer to dose-response studies in the literature for the relevant model. For the rat adjuvant-induced arthritis (AIA) model, oral doses of 3-30 mg/kg have shown efficacy.[1][2] Consider performing a dose-ranging study to determine the optimal dose for your experimental conditions. | |
| Suboptimal route of administration: While oral gavage is common, issues with absorption can occur. | For initial studies or to bypass potential absorption issues, consider intraperitoneal (IP) administration. Studies have shown that continuous IP infusion can also be effective.[3] | |
| Inappropriate animal model: The chosen animal model may not be the most responsive to JAK inhibition. | The rat adjuvant-induced arthritis (AIA) model is a well-established model for assessing the efficacy of this compound.[3] If using other models, ensure they are appropriate for studying the targeted inflammatory pathways. | |
| High variability in results | Inconsistent drug administration: Variations in gavage technique or animal stress can affect drug absorption. | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure consistent delivery to the stomach. |
| Animal health and stress: Underlying health issues or stress can impact the immune response and disease progression. | Acclimatize animals to the facility and handling procedures before starting the experiment. Monitor animal health closely throughout the study. | |
| Unexpected side effects | Off-target effects: While this compound is a potent JAK inhibitor, it may have off-target effects at higher concentrations. | In a comparative study, this compound showed some inhibitory effects on VEGF and PDGF receptor kinases, which could contribute to its overall effect.[1][2] Be aware of potential off-target effects and consider them when interpreting results. |
| Vehicle-related toxicity: The formulation vehicle itself may cause adverse effects. | Run a vehicle-only control group to assess any effects of the formulation components on the animals. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-Janus kinase (JAK) inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] By inhibiting these enzymes, this compound blocks the signaling of various pro-inflammatory cytokines, such as IL-6 and IFN-γ, that are dependent on the JAK-STAT pathway. This disruption of cytokine signaling leads to a reduction in inflammation.[5]
Q2: What is the recommended oral formulation for this compound in rodent studies?
A2: A commonly used formulation involves dissolving this compound in DMSO, then adding PEG300 and Tween 80, followed by dilution with sterile water. A specific protocol is to first dissolve this compound in DMSO (e.g., to 65 mg/mL), then mix 50 µL of this stock with 400 µL of PEG300, add 50 µL of Tween 80, and finally add 500 µL of ddH₂O to make a 1 mL solution. This mixture should be used immediately.[6]
Q3: What are the typical effective oral doses of this compound in the rat adjuvant-induced arthritis (AIA) model?
A3: In the rat AIA model, this compound has been shown to be effective in a dose range of 3 mg/kg to 30 mg/kg, administered once daily.[1][2] A dose of 10 mg/kg has demonstrated comparable efficacy to 3 mg/kg of tofacitinib (B832) in this model.[1]
Q4: How does the in vivo efficacy of this compound compare to other JAK inhibitors like tofacitinib?
A4: In the rat AIA model, this compound at 10 mg/kg showed comparable efficacy to tofacitinib at 3 mg/kg in attenuating arthritis scores, paw swelling, and pain threshold.[1] Interestingly, at these comparable doses, this compound demonstrated greater efficacy in reducing some inflammation and bone-destruction-associated parameters.[1][2]
Q5: What pharmacodynamic markers can be used to assess this compound activity in vivo?
A5: Phosphorylation of STAT5 (pSTAT5) is a key downstream event in the JAK-STAT pathway and can be used as a pharmacodynamic marker. An ex vivo STAT5 phosphorylation assay in whole blood can be performed to assess the biological activity of this compound after administration.[7]
Data Presentation
This compound In Vitro IC50 Values
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Data sourced from multiple studies.[4][8]
Comparative Efficacy of this compound and Tofacitinib in Rat AIA Model
| Treatment | Dose (mg/kg, p.o.) | Arthritis Score Attenuation | Paw Swelling Reduction |
| This compound | 3 | Significant | Significant |
| 10 | Strong, comparable to Tofacitinib 3 mg/kg | Strong, comparable to Tofacitinib 3 mg/kg | |
| 30 | Very Strong | Very Strong | |
| Tofacitinib | 1 | Significant | Significant |
| 3 | Strong, comparable to this compound 10 mg/kg | Strong, comparable to this compound 10 mg/kg | |
| 10 | Very Strong | Very Strong |
This table summarizes qualitative findings from comparative studies.[1][2]
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
Materials:
-
Female Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Oral gavage formulation vehicle (e.g., DMSO, PEG300, Tween 80, water)
-
Plethysmometer for paw volume measurement
-
Calipers for joint diameter measurement
Procedure:
-
Acclimation: Acclimate rats to the facility and handling for at least one week prior to the experiment.
-
Arthritis Induction (Day 0): Induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail.
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution orally once daily.
-
This compound Treatment (Prophylactic): Begin daily oral administration of this compound (e.g., 3, 10, 30 mg/kg) on Day 0 and continue for the duration of the study.
-
This compound Treatment (Therapeutic): Begin daily oral administration of this compound at the onset of clinical signs of arthritis (typically around Day 10).
-
-
Efficacy Assessments:
-
Terminal Assessments (e.g., Day 24):
-
Histopathology: Euthanize animals and collect hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Pharmacodynamics: Collect whole blood for ex vivo STAT5 phosphorylation assay.[7]
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or this compound? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Peficitinib Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Peficitinib in various cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly ASP015K) is an orally active small molecule that functions as a pan-Janus kinase (JAK) inhibitor.[1] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[1] this compound inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[2] By blocking this pathway, this compound can suppress the proliferation and activation of immune cells.
Q2: What are the known inhibitory concentrations (IC50) of this compound?
A2: this compound has demonstrated potent inhibition of JAK enzymes and cellular processes. The IC50 values can vary depending on the specific assay and cell type.
| Target/Process | Cell Line/System | IC50 Value |
| JAK1 | Enzyme Assay | 3.9 nM[2][3] |
| JAK2 | Enzyme Assay | 5.0 nM[2] |
| JAK3 | Enzyme Assay | 0.7 nM[2][3] |
| Tyk2 | Enzyme Assay | 4.8 nM[2] |
| IL-2-induced T-cell proliferation | Human T-cells | 10 nM[2] |
| STAT5 Phosphorylation | Rat Whole Blood | 124 nM[2] |
| STAT5 Phosphorylation | Human Lymphocytes | 127 nM[2] |
| Cell Death Induction | dTGCT Synovial Macrophages | 11.58 µM[4] |
Q3: How does this compound affect the viability of fibroblast-like synoviocytes (FLS)?
A3: In studies on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), a concentration of 5 µM this compound resulted in a 14% reduction in cell proliferation.[5] This suggests a cytostatic or cytotoxic effect on these cells at micromolar concentrations.
Q4: Has this compound shown cytotoxic effects in cancer cell lines?
A4: this compound has been shown to inhibit the proliferation and growth of certain cancer cells that are dependent on the JAK/STAT signaling pathway. For example, it has demonstrated inhibitory effects on epithelial ovarian cancer cells by targeting the JAK2/STAT3 pathway.[6]
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guides
This section addresses common issues encountered during this compound cytotoxicity experiments.
| Problem | Possible Causes | Suggested Solutions |
| No or low cytotoxicity observed | Cell Line Resistance: The cell line may not rely on the JAK/STAT pathway for survival. | Confirm Pathway Activity: Before the cytotoxicity assay, verify that this compound inhibits STAT phosphorylation in your cell line via Western blot or flow cytometry after a short treatment.[7] Select a sensitive cell line: If possible, use a cell line known to be dependent on JAK/STAT signaling. |
| Inactive Compound: this compound may have degraded due to improper storage. | Check Compound Integrity: Ensure this compound has been stored correctly (typically at -20°C as a powder or in DMSO aliquots).[7] Prepare fresh stock solutions. | |
| Insufficient Incubation Time: The treatment duration may be too short to induce cell death. | Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell distribution in the wells. | Proper Cell Suspension: Ensure a homogenous cell suspension before and during seeding. Mix gently between pipetting. |
| Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. | Calibrate Pipettes: Regularly calibrate your pipettes. Use fresh tips for each replicate. | |
| Edge Effects: Evaporation in the outer wells of the plate. | Plate Layout: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected results in MTT assay | This compound interferes with cellular metabolism: The compound may alter mitochondrial reductase activity without causing cell death, leading to an overestimation of cytotoxicity. | Use an Alternative Assay: Confirm results with a non-metabolic assay like the LDH release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).[8] |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | Solvent Control: Include a vehicle control with the highest concentration of DMSO used in the experiment to assess its toxicity. Keep the final DMSO concentration below 0.5%. | |
| High background in LDH assay | Serum in Media: Serum contains LDH, which can contribute to high background signal. | Reduce Serum Concentration: Use a lower serum concentration or serum-free media during the treatment period.[9] Include a media-only control to determine background LDH levels. |
| Rough Handling: Excessive pipetting force can damage cell membranes. | Gentle Technique: Handle cells gently during media changes and reagent additions. | |
| Anomalous results in Annexin V assay | High percentage of apoptotic cells in negative control: Cells may be unhealthy or stressed before treatment. | Use Healthy Cells: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Handle cells gently during harvesting.[10] |
| EDTA in dissociation reagent: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent, and EDTA chelates calcium. | Use EDTA-free Dissociation Reagents: Use trypsin without EDTA or other gentle, EDTA-free cell dissociation solutions like Accutase.[10] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and no-cell controls (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (preferably with reduced serum)
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or handle it carefully to avoid disturbing adherent cells. Transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V Apoptosis Assay
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Annexin V apoptosis detection kit (containing Annexin V conjugate, a viability dye like Propidium Iodide (PI) or 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described in the MTT protocol.
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, use a gentle, EDTA-free dissociation solution.
-
Washing: Wash the cells with cold PBS and then with 1X binding buffer.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL. Add the fluorescently labeled Annexin V and the viability dye to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells or cells with compromised membranes due to mechanical damage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
Peficitinib In Vitro Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding in vitro drug interaction studies of peficitinib (B612040). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound observed in in vitro systems?
A1: In vitro studies have indicated that this compound is metabolized primarily through non-CYP pathways. The main routes of metabolism are sulfation, catalyzed by sulfotransferase 2A1 (SULT2A1), and methylation, mediated by nicotinamide (B372718) N-methyltransferase (NNMT).
Q2: Is this compound an inhibitor of cytochrome P450 (CYP) enzymes?
A2: While comprehensive in vitro inhibition data across all major CYP isoforms is not extensively published in peer-reviewed literature, a clinical drug-drug interaction study involving co-administration of this compound with midazolam, a sensitive CYP3A substrate, resulted in a 37% increase in the AUC of midazolam. This suggests that this compound has a weak inhibitory effect on CYP3A in vivo. Researchers investigating potential interactions with CYP substrates should consider this and may need to conduct their own in vitro assessments to determine specific IC50 values for relevant CYP isoforms.
Q3: Does this compound inhibit UDP-glucuronosyltransferase (UGT) enzymes?
A3: Currently, there is a lack of publicly available in vitro data on the inhibitory potential of this compound against major UGT isoforms. Given that glucuronidation is a major drug metabolism pathway, researchers are advised to perform their own in vitro UGT inhibition assays if co-administration with drugs primarily cleared by UGTs is anticipated.
Q4: What is the known in vitro inhibitory profile of this compound against key drug transporters?
A4: this compound has been shown to inhibit several drug transporters in vitro. The half-maximal inhibitory concentrations (IC50) have been determined for transporters including OATP1B1, BCRP,
Technical Support Center: Overcoming Peficitinib Resistance in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying Peficitinib resistance in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral Janus kinase (JAK) inhibitor.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to various cytokines and growth factors involved in inflammation and immune responses.[3] this compound is a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and TYK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This blockade reduces the transcription of genes encoding pro-inflammatory mediators.[3]
Q2: What are the common mechanisms that lead to this compound resistance in cell culture?
A2: While specific data on this compound resistance is limited, mechanisms of resistance to JAK inhibitors in general are well-documented and likely apply. These include:
-
Point mutations: Mutations in the ATP-binding pocket of the JAK kinase domain can prevent this compound from binding effectively, leading to reactivation of the signaling pathway.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the JAK-STAT pathway. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
-
Upregulation of pro-survival proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family, can help cells survive the effects of this compound.
-
Epigenetic modifications: Changes in the epigenetic landscape of the cells can lead to altered gene expression profiles that promote survival in the presence of the drug.
Q3: How can I generate a this compound-resistant cell line for my experiments?
A3: A common method for generating a drug-resistant cell line is through a stepwise dose-escalation procedure. This involves chronically exposing a parental cell line to gradually increasing concentrations of this compound over several weeks to months. The surviving cells that are able to proliferate at higher drug concentrations are selected and expanded. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What level of increase in the IC50 value is typically considered "resistant"?
A4: The fold-increase in the half-maximal inhibitory concentration (IC50) that defines resistance can vary depending on the cell line and the specific drug. However, a resistant cell line will typically exhibit a significantly higher IC50 value compared to the parental, sensitive cell line. For example, a 10-fold or higher increase in IC50 is often considered a clear indication of resistance.[5]
Q5: What are some potential strategies to overcome this compound resistance in my cell culture experiments?
A5: Based on studies with other JAK inhibitors, combination therapy is a promising strategy to overcome resistance.[6] This involves using this compound in combination with an inhibitor of a bypass signaling pathway or another anti-cancer agent. For example, combining a JAK inhibitor with a PIM kinase inhibitor has been shown to be effective in overcoming resistance in myeloproliferative neoplasm cell lines.[6] Additionally, combining JAK inhibitors with immune checkpoint inhibitors is being explored in clinical trials.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cells are not developing resistance to this compound. | This compound concentration is too high, leading to excessive cell death. | Start with a lower concentration of this compound (e.g., IC20) and increase the dose more gradually. |
| The cell line may have intrinsic resistance or a low propensity to develop resistance. | Try a different cell line that is known to be sensitive to JAK inhibitors. | |
| Resistant cell line loses its resistance over time. | The resistance mechanism is unstable without continuous drug pressure. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |
| Contamination with parental, sensitive cells. | Perform single-cell cloning to isolate a pure population of resistant cells. | |
| Inconsistent results in experiments with the resistant cell line. | The resistant cell population is heterogeneous. | Re-clone the resistant cell line to ensure a homogenous population. |
| The passage number of the cells is too high, leading to genetic drift. | Use cells from a freshly thawed, low-passage vial for critical experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against the different JAK family members. This data is crucial for understanding its primary mechanism of action.
Table 1: this compound Inhibitory Concentration (IC50) for JAK Family Kinases
| Kinase | IC50 (nmol/L) |
| JAK1 | 3.9[4] |
| JAK2 | 5.0[4] |
| JAK3 | 0.71[4] |
| TYK2 | 4.8[4] |
Data from in vitro enzyme activity assays.
The table below provides a representative example of how to present data on resistance. Note that this is a hypothetical example for illustrative purposes, as specific IC50 fold-increase data for this compound-resistant cell lines is not yet widely available in the literature.
Table 2: Hypothetical Example of this compound Resistance in a Cell Line
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| This compound-Resistant Subclone | 500 | 10 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cell line using a stepwise dose-escalation approach.[5][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (ASP015K)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with complete medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Stepwise increase in this compound concentration:
-
Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Continue to monitor and passage the cells. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Cryopreserve cells at each successful concentration step.
-
-
Confirmation of resistance:
-
Once the cells are able to proliferate in a this compound concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental cell line, the resistant cell line is established.
-
Confirm the new IC50 value of the resistant cell line and compare it to the parental cell line.
-
Maintain the resistant cell line in a medium containing the high concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Western Blot Analysis to Investigate Resistance Mechanisms
This protocol outlines the steps for performing a Western blot to assess the activation of key signaling pathways that may be involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell treatment and lysis:
-
Plate parental and resistant cells and allow them to adhere.
-
Treat the cells with or without this compound at a relevant concentration for a specified time.
-
Lyse the cells in RIPA buffer.
-
-
Protein quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Combination of JAK inhibitor and immune checkpoint inhibitor in clinical trials: a breakthrough [frontiersin.org]
- 8. Combining JAK Inhibitors with Immune Checkpoint Inhibitors: Overcoming Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Peficitinib in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C, where it can remain stable for up to three years, or at 4°C for up to two years. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is advisable to use vials with Teflon-lined screw caps (B75204) to minimize solvent evaporation.
Q2: How stable is this compound in aqueous solutions?
A2: this compound has limited stability in aqueous buffers. It is not recommended to store aqueous solutions for more than one day. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution immediately before use.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your chosen solvent or that the compound has come out of solution during storage. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate and prepare a fresh solution. Ensure that the initial dissolution in DMSO is complete before making further dilutions. If precipitation persists, consider reducing the final concentration of this compound.
Q4: What are the likely degradation pathways for this compound?
A4: this compound has a pyrrolo[2,3-b]pyridine core structure. Molecules with this core are susceptible to oxidative and hydrolytic degradation. Potential degradation pathways for this compound include oxidation, particularly hydroxylation of the aromatic rings, and hydrolysis of the amide group.
Q5: I suspect my this compound is degrading in my cell culture medium. How can I check for degradation?
A5: To confirm if this compound is degrading in your experimental setup, you can perform a stability study. Incubate a solution of this compound in your cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours). At each time point, analyze an aliquot of the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.
This compound Stability and Degradation Data
The following tables summarize the recommended storage conditions and provide illustrative data on the stability of this compound under forced degradation conditions. This data is representative and intended to guide researchers in their experimental design and troubleshooting.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Use vials with Teflon-lined screw caps. | |
| Aqueous Solution | 4°C or Room Temp | < 24 hours | Prepare fresh before use. |
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradants |
| Acidic Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 15% | Amide hydrolysis products |
| Basic Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 25% | Amide hydrolysis products |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 30% | Oxidized derivatives (e.g., N-oxides, hydroxylated species) |
| Photolytic (UV light) | 24 hours | Room Temp | 10% | Photodegradation products |
| Thermal | 48 hours | 80°C | 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a given solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Acetonitrile (ACN)
-
Milli-Q water
-
Formic acid
-
-
Procedure:
-
Sample Preparation:
-
At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution.
-
If the solution contains proteins (e.g., cell culture medium), precipitate them by adding an equal volume of cold acetonitrile. Centrifuge to pellet the proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase gradient.
-
Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined by a UV scan).
-
Inject a standard solution of this compound of known concentration to determine its retention time and peak area.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks may indicate the formation of degradation products.
-
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Peficitinib batch-to-batch variability testing
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving Peficitinib.
Troubleshooting Guides
This section provides solutions to potential problems you might encounter during the quality control and experimental use of this compound.
1. Batch-to-Batch Variability in Physicochemical Properties
Consistent physicochemical properties are critical for reproducible experimental results. The following table outlines the acceptable limits for key quality attributes of this compound active pharmaceutical ingredient (API). If you observe results outside these ranges, it may indicate an issue with the batch.
Table 1: this compound API Batch Release Specifications
| Parameter | Test Method | Acceptance Criteria | Potential Issues if Out of Specification | Troubleshooting Steps |
| Appearance | Visual Inspection | White to off-white crystalline powder | Discoloration may indicate degradation or impurities. | - Review storage conditions (light, temperature, humidity).- Contact the supplier for a certificate of analysis (CoA) for the specific batch. |
| Identification | FTIR / HPLC-UV | Spectrum conforms to reference standard / Retention time matches reference standard | Incorrect compound or presence of significant impurities. | - Verify the identity against a certified reference standard.- Ensure the correct HPLC method is being used. |
| Assay (Purity) | HPLC-UV | 98.0% - 102.0% | Lower purity can lead to inaccurate dosing and unreliable biological data. | - Recalibrate the HPLC instrument.- Prepare fresh mobile phase and standards.- Check for sample degradation during preparation. |
| Individual Impurity | HPLC-UV | Not more than 0.15% | High levels of impurities can have off-target effects or toxicity. | - Review the synthesis route for potential side-products.- Use a higher purity solvent for sample preparation. |
| Total Impurities | HPLC-UV | Not more than 0.5% | Cumulative effect of impurities may alter experimental outcomes. | - Re-purify the compound if necessary.- Contact the supplier with the batch number and impurity profile. |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits (e.g., DMSO < 5000 ppm)[1][2][3][4][5] | Solvents can be toxic to cells and interfere with assays. | - Ensure the API was properly dried after synthesis.- Review the CoA for solvent analysis. |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits for Class 1 and 2A elements[6][7][8][9][10] | Heavy metals can be toxic and interfere with biological systems. | - Verify that no metal catalysts from synthesis are carried over.- Review the CoA for elemental impurity analysis. |
| Water Content | Karl Fischer Titration | Not more than 0.5% | High water content can affect compound stability and weighing accuracy. | - Store the compound in a desiccator.- Dry the compound under vacuum if appropriate. |
2. Inconsistent Results in In Vitro Kinase Assays
Variability in the potency (IC50) of this compound between experiments can be frustrating. This guide helps you troubleshoot common issues.
Table 2: Troubleshooting In Vitro JAK Kinase Assay Variability
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | 1. This compound Degradation: Compound is not stable in the assay buffer or has degraded during storage. | - Prepare fresh this compound dilutions for each experiment from a DMSO stock stored at -20°C or -80°C.[11]- Minimize the time the diluted compound is at room temperature. |
| 2. High ATP Concentration: The ATP concentration in your assay is too high, leading to competitive displacement of the inhibitor. | - Determine the Km of ATP for your JAK enzyme and use an ATP concentration at or near the Km. | |
| 3. Inactive Enzyme: The recombinant JAK enzyme has lost activity due to improper storage or handling. | - Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles.- Run a positive control with a known JAK inhibitor to verify enzyme activity. | |
| Lower than expected IC50 value | 1. Incorrect this compound Concentration: Error in weighing or serial dilution. | - Re-prepare the this compound stock solution and verify the concentration.- Use calibrated pipettes for dilutions. |
| 2. Low ATP Concentration: The ATP concentration is significantly below the Km, making the inhibitor appear more potent. | - Ensure the ATP concentration is consistent with your established protocol. | |
| Poor curve fit (low R² value) | 1. Pipetting Inaccuracy: Inconsistent volumes of inhibitor, enzyme, or substrate. | - Use calibrated pipettes and proper pipetting technique.- Prepare master mixes to reduce pipetting steps. |
| 2. Assay Drift: Changes in temperature or incubation times across the plate. | - Ensure consistent incubation times for all wells.- Use an incubator with stable temperature control. | |
| No inhibition observed | 1. Incorrect Kinase: The assay is being run with a kinase that this compound does not inhibit. | - this compound is a pan-JAK inhibitor, confirm you are using a JAK family kinase (JAK1, JAK2, JAK3, or TYK2).[] |
| 2. Inactive Compound: The this compound powder or stock solution has completely degraded. | - Source a new batch of this compound and prepare a fresh stock solution. |
Frequently Asked Questions (FAQs)
Q1: How can I verify the identity and purity of a new batch of this compound?
A1: You should perform High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique separates this compound from any impurities. The identity is confirmed by comparing the retention time of the main peak to that of a certified reference standard. Purity is calculated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[13] This pathway is activated by various cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then move to the nucleus to regulate gene expression involved in immune responses and inflammation. This compound blocks the activity of JAKs, thereby interrupting this signaling cascade.
Q3: How do I determine the potency of a new batch of this compound in a cell-based assay?
A3: A common method is to measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line. For example, you can stimulate peripheral blood mononuclear cells (PBMCs) or a cell line expressing the appropriate cytokine receptor (e.g., IL-6 receptor) with the corresponding cytokine (e.g., IL-6) in the presence of varying concentrations of this compound. The level of phosphorylated STAT3 (pSTAT3) can then be quantified using methods like Western blotting or flow cytometry. The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration.
Experimental Protocols
1. Protocol: Purity and Assay Determination by HPLC-UV
This protocol outlines a standard method for determining the purity and assay of this compound API.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Materials:
-
This compound sample and reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% Formic acid) in a suitable ratio (e.g., 55:45 v/v). Filter and degas the mobile phase.[14]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
UV detection wavelength: 267 nm.[15]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation:
-
Purity: Calculate the area percentage of the this compound peak in the sample chromatogram.
-
Assay: Compare the peak area of the sample to the peak area of the reference standard to determine the potency.
-
-
2. Protocol: In Vitro JAK1 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against the JAK1 enzyme. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[16]
-
Materials:
-
Recombinant human JAK1 enzyme.
-
Kinase substrate (e.g., a specific peptide for JAK1).
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay kit.
-
384-well white assay plates.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Kinase Reaction:
-
In the assay plate, add the kinase assay buffer, JAK1 enzyme, and substrate.
-
Add the diluted this compound or DMSO (for control).
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagrams
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for this compound batch-to-batch variability testing.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tga.gov.au [tga.gov.au]
- 4. ikev.org [ikev.org]
- 5. youtube.com [youtube.com]
- 6. extranet.who.int [extranet.who.int]
- 7. qbdgroup.com [qbdgroup.com]
- 8. japta.or.jp [japta.or.jp]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. database.ich.org [database.ich.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A new HPLC-UV validated method for therapeutic drug monitoring of tyrosine kinase inhibitors in leukemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Peficitinib vs. Tofacitinib: A Comparative Guide for Rheumatology Research
In the landscape of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral therapeutics for rheumatoid arthritis (RA). This guide provides a detailed, data-driven comparison of two prominent JAK inhibitors, Peficitinib (B612040) and Tofacitinib (B832), tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies that underpin these findings.
Mechanism of Action and Kinase Selectivity
Both this compound and Tofacitinib function by inhibiting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are crucial for the intracellular signaling of various cytokines implicated in the pathogenesis of RA. However, their inhibitory profiles against the different JAK isoforms exhibit notable distinctions.
This compound is characterized as a pan-JAK inhibitor, demonstrating potent, low nanomolar inhibition across all JAK family members.[1][2] In contrast, Tofacitinib is often described as a preferential inhibitor of JAK1 and JAK3 over JAK2 and TYK2.[3][4] The specific half-maximal inhibitory concentrations (IC50) from enzymatic assays are crucial for understanding their selectivity and potential downstream biological effects.
Below is the signaling pathway they interrupt and a summary of their kinase inhibition profiles.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | This compound (ASP015K) | Tofacitinib (CP-690550) |
| JAK1 | 3.9[5][6] | 1 - 112[3][7] |
| JAK2 | 5.0[5][6] | 20 - 134[3][7] |
| JAK3 | 0.7[5][6] | 1 - 2[3][7] |
| TYK2 | 4.8[5][6] | 34 - 416[7] |
| Note: IC50 values can vary based on specific assay conditions. The ranges presented for Tofacitinib reflect data compiled from multiple studies. |
Comparative Clinical Efficacy in Rheumatoid Arthritis
This compound and Tofacitinib have both demonstrated significant efficacy in reducing the signs and symptoms of RA in patients with an inadequate response to conventional synthetic or biologic DMARDs. Clinical trial data, particularly the American College of Rheumatology (ACR) response rates, provide a quantitative basis for comparison.
A Bayesian network meta-analysis of randomized controlled trials (RCTs) assessed the relative efficacy of this compound and Tofacitinib in RA patients with an inadequate response to DMARDs.[8] The analysis indicated that Tofacitinib 10 mg combined with methotrexate (B535133) (MTX) had the highest probability of achieving an ACR20 response, closely followed by this compound 150 mg + MTX.[8] Both were found to be among the most effective treatments in this patient population.[8] Another meta-analysis focusing on monotherapy found that this compound 150 mg had the highest probability of being the best treatment for achieving the ACR20 response rate, followed by other agents including Tofacitinib 5 mg.[5][9]
Table 2: Efficacy in Phase 3 Clinical Trials (ACR20 Response at Week 12)
| Trial (Drug) | Patient Population | Dose | ACR20 Response Rate | Placebo Response Rate |
| RAJ3 (this compound)[10] | DMARD-IR | 100 mg QD | 57.7% | 30.7% |
| 150 mg QD | 74.5% | 30.7% | ||
| RAJ4 (this compound)[11] | MTX-IR | 100 mg QD | 58.6% | 21.8% |
| 150 mg QD | 64.4% | 21.8% | ||
| ORAL Standard (Tofacitinib)[12] | MTX-IR | 5 mg BID | 52.7% | 31.2% |
| 10 mg BID | 58.3% | 31.2% |
QD: once daily; BID: twice daily; DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs; MTX-IR: Inadequate response to methotrexate.
Safety and Tolerability Profile
The safety profiles of this compound and Tofacitinib are generally consistent with the JAK inhibitor class. Common adverse events include infections, particularly of the upper respiratory tract.[13] Events of special interest, such as serious infections and herpes zoster, have been reported for both drugs.
In the RAJ3 trial, the incidence of serious infections and herpes zoster-related disease was higher with this compound compared to placebo, though a clear dose-dependent increase was not observed.[10] Similarly, long-term data for Tofacitinib have shown an increased risk for such events.[13] Network meta-analyses suggest that the risk of serious adverse events did not significantly differ between this compound and Tofacitinib at clinically relevant doses.[8][14]
Table 3: Key Safety Findings from Network Meta-Analyses
| Outcome | Comparison | Result |
| Serious Adverse Events | This compound (100mg & 150mg) vs. Tofacitinib (5mg) | No significant difference observed.[8][14] |
| Serious Infections | This compound vs. Placebo | Higher incidence with this compound.[10][11] |
| Herpes Zoster | This compound vs. Placebo | Higher incidence with this compound.[10][11] |
Pharmacokinetic Properties
Tofacitinib exhibits linear pharmacokinetics and has a short half-life of approximately 3 hours.[4][15] It is primarily metabolized by CYP3A4 (about 70%), with the remainder cleared renally.[15] this compound has also been studied in animal models, where a 10 mg/kg dose demonstrated comparable efficacy and plasma concentration levels (Cmax and AUC) to a 3 mg/kg dose of Tofacitinib in an adjuvant-induced arthritis rat model.[16] This suggests that at comparable plasma concentrations, the two drugs may exert similar efficacy on arthritis symptoms.[16]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is fundamental to determining the IC50 values and selectivity profile of kinase inhibitors.
Methodology:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific JAK isoform.
-
Materials: Purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (this compound or Tofacitinib) serially diluted in DMSO.
-
Procedure: The reaction typically contains the specific JAK enzyme, substrate, and varying concentrations of the inhibitor in a reaction buffer.[10] The kinase reaction is initiated by the addition of ATP and incubated for a set time (e.g., 60 minutes) at room temperature.[10]
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. The ADP-Glo™ Kinase Assay is a common method that measures ADP production via a luminescence-based signal.[10]
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[14]
Phase 3 Clinical Trial Design (Representative Protocol - RAJ4 for this compound)
This protocol outlines the structure of a pivotal study to assess efficacy and safety in a target patient population.
References
- 1. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [drugcentral.org]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. benchchem.com [benchchem.com]
- 15. A pharmacokinetic and clinical assessment of tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib in Preclinical Arthritis Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of peficitinib (B612040), a Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors used in the treatment of rheumatoid arthritis (RA). The information presented is based on available preclinical data from various studies, offering a comprehensive overview of their mechanisms of action, in vitro potency, and in vivo efficacy in established animal models of arthritis. This document aims to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Introduction to JAK Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage and disability. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the inflammatory effects of numerous cytokines.[1] Small molecule inhibitors targeting the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) have emerged as a significant therapeutic class for RA.[2] this compound is a novel pan-JAK inhibitor that has demonstrated efficacy in preclinical and clinical settings.[3][4] This guide evaluates its preclinical performance in comparison to other well-established JAK inhibitors.
Comparative In Vitro Kinase Inhibition
The inhibitory activity of this compound and other JAK inhibitors against the different JAK isoforms is a key determinant of their biological effects. The half-maximal inhibitory concentration (IC50) values from various in vitro kinase assays are summarized in the table below. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference(s) |
| This compound | 3.9 | - | 0.7 | - | [5] |
| Tofacitinib (B832) | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | [6] |
| Baricitinib (B560044) | 5.9 | 5.7 | 560 | 53 | [3] |
| Upadacitinib (B560087) | 43 | 120 | 2300 | 4700 | [2] |
| Filgotinib (B607452) | 10 | 28 | 810 | 116 | [7] |
Preclinical Efficacy in Rodent Models of Arthritis
The in vivo efficacy of JAK inhibitors is commonly evaluated in rodent models of arthritis that mimic key aspects of human RA, such as the adjuvant-induced arthritis (AIA) model in rats and the collagen-induced arthritis (CIA) model in mice. These models allow for the assessment of a compound's ability to reduce inflammation, joint swelling, and bone destruction.
Adjuvant-Induced Arthritis (AIA) in Rats
A head-to-head study directly compared the efficacy of this compound and tofacitinib in a rat AIA model. Both compounds were administered orally and demonstrated a dose-dependent reduction in arthritis scores and paw swelling.
| Treatment | Dose (mg/kg) | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) | Reference |
| This compound | 10 | Comparable to Tofacitinib 3 mg/kg | Comparable to Tofacitinib 3 mg/kg | [8] |
| Tofacitinib | 3 | Comparable to this compound 10 mg/kg | Comparable to this compound 10 mg/kg | [8] |
Note: The study indicated that at these respective doses, the two drugs exhibited comparable efficacy in reducing arthritis-associated symptoms.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is another widely used preclinical model for RA. While direct comparative data for this compound in this model is limited in the reviewed literature, the efficacy of other JAK inhibitors has been established. For example, tofacitinib has been shown to dose-dependently decrease disease endpoints in the murine CIA model.[6] Filgotinib has also demonstrated a dose-dependent reduction in cartilage damage, inflammation, and bone degeneration in both rat and mouse CIA models.[7]
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced in susceptible rat strains, such as Lewis rats, by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.[10] This induces a systemic inflammatory response that manifests as arthritis in the peripheral joints, typically appearing between 10 to 14 days post-injection.
Typical Protocol:
-
Induction: Male Lewis rats are injected intradermally with a suspension of Mycobacterium tuberculosis in mineral oil (FCA).
-
Treatment: Oral administration of the test compound (e.g., this compound) or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis) and continued for a specified duration.
-
Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation (erythema, swelling) in each paw. Paw volume is also measured using a plethysmometer.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and hind paws are collected for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion. Micro-CT imaging can be used for quantitative assessment of bone architecture.[8]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is induced in susceptible mouse strains, like DBA/1, by immunization with type II collagen emulsified in an adjuvant.[11] This leads to the development of an autoimmune arthritis that shares many pathological features with human RA.
Typical Protocol:
-
Immunization: DBA/1 mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[12]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[12]
-
Treatment: Similar to the AIA model, treatment with the test compound or vehicle is administered orally, and can be prophylactic or therapeutic.
-
Assessment: The incidence and severity of arthritis are monitored and scored based on paw swelling and erythema.
-
Endpoint Analysis: Histopathological examination of the joints is performed to evaluate inflammation, pannus formation, cartilage destruction, and bone erosion.[13]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical preclinical experimental workflow.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Decision tree for preclinical JAK inhibitor selection.
Conclusion
The available preclinical data demonstrates that this compound is a potent inhibitor of the JAK-STAT pathway with efficacy in rodent models of rheumatoid arthritis.[5] A direct comparative study with tofacitinib suggests comparable in vivo efficacy at the doses tested.[8] While comprehensive head-to-head preclinical data against a wider range of newer JAK inhibitors is still emerging, the existing evidence supports the continued investigation of this compound as a therapeutic agent for RA. The choice between a pan-JAK inhibitor like this compound and a more selective JAK inhibitor will likely depend on the desired balance between broad efficacy and the potential for off-target effects. Further preclinical and clinical studies are warranted to fully delineate the comparative efficacy and safety profile of this compound within the growing landscape of JAK inhibitors.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 10. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. wuxibiology.com [wuxibiology.com]
Peficitinib comparative analysis with other JAK inhibitors
A Comparative Analysis of Peficitinib (B612040) and Other Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
This guide provides a detailed comparative analysis of this compound, a pan-Janus kinase (JAK) inhibitor, against other prominent JAK inhibitors used in the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). The comparison focuses on biochemical potency, kinase selectivity, clinical efficacy, and safety profiles, supported by experimental and clinical trial data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to JAK Inhibitors
Janus kinases are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in mediating signal transduction for numerous cytokines and growth factors involved in inflammation and immune responses.[1] By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, JAK inhibitors can modulate the inflammatory processes that underpin autoimmune diseases like rheumatoid arthritis.[2] While all drugs in this class target JAK enzymes, they exhibit different selectivity profiles, which may influence their efficacy and safety.[3] this compound is classified as a pan-JAK inhibitor, meaning it inhibits multiple members of the JAK family.[3][4] Other inhibitors, such as Upadacitinib (B560087) and Filgotinib (B607452), are designed to be more selective for specific JAK isoforms.[5][6]
Mechanism of Action and Signaling Pathway
JAK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of JAK enzymes. This action prevents the phosphorylation of the receptor and subsequently blocks the phosphorylation and activation of STAT proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking this cascade, JAK inhibitors effectively reduce the production of pro-inflammatory cytokines.[1][2]
Comparative Analysis of Kinase Selectivity
The selectivity of a JAK inhibitor is determined by its half-maximal inhibitory concentration (IC50) against each of the four JAK isoforms. A lower IC50 value indicates greater potency. This compound demonstrates a pan-JAK inhibitory profile, with potent inhibition across multiple JAKs, though it is most potent against JAK3.[3][4] This contrasts with more selective inhibitors like Upadacitinib (JAK1-selective) and Filgotinib (JAK1-preferential).[5][6] The clinical implications of these different selectivity profiles are a subject of ongoing research, with potential links to varying efficacy and safety outcomes.[6]
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK[4] |
| Tofacitinib (B832) | 15.1 | 77.4 | 0.2 | - | JAK1/JAK3[5][6] |
| Baricitinib | - | - | - | 61 | JAK1/JAK2[5] |
| Upadacitinib | - | - | - | - | JAK1-selective[7] |
| Filgotinib | - | - | - | - | JAK1-preferential[8] |
Note: IC50 values can vary based on experimental conditions and are compiled from various sources. A direct comparison from a single head-to-head biochemical assay is ideal for precise interpretation.
Comparative Clinical Efficacy in Rheumatoid Arthritis
The efficacy of JAK inhibitors in RA is commonly assessed using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), indicating a 20%, 50%, or 70% improvement in disease activity, respectively. Data from various Phase 3 clinical trials demonstrate the efficacy of this compound and other JAK inhibitors in patients with an inadequate response to methotrexate (B535133) (MTX).
A network meta-analysis of five randomized controlled trials including 1,547 patients suggested that this compound 150 mg monotherapy was associated with the highest ACR20 response rate compared to placebo and other JAK inhibitors as monotherapy.[9]
Table 2: Summary of ACR Response Rates from Key Phase 3 Trials (at Week 12)
| Trial (Inhibitor) | Population | ACR20 (%) | ACR50 (%) | ACR70 (%) |
|---|---|---|---|---|
| RAJ4 (this compound 150mg) | MTX-IR | 64.4 | - | - |
| ORAL Solo (Tofacitinib 5mg) | DMARD-IR | 59.8 | - | - |
| RA-BEAM (Baricitinib 4mg) | MTX-IR | 70.0 | - | - |
| SELECT-COMPARE (Upadacitinib 15mg) | MTX-IR | - | - | - |
| FINCH 2 (Filgotinib 200mg) | bDMARD-IR | 66.0 | 42.9 | 21.8 |
Note: Data is sourced from separate clinical trials and does not represent head-to-head comparisons. Patient populations (e.g., MTX-IR vs. bDMARD-IR) and trial designs may vary.[7][10][11][12][13]
Comparative Safety Profiles
The safety of JAK inhibitors is a critical consideration in their clinical use. Class-wide safety concerns include an increased risk of infections, particularly herpes zoster (shingles), and changes in laboratory parameters.[4] The safety profile of this compound has been found to be generally in line with other JAK inhibitors.[3][14]
Table 3: Key Safety Events from Phase 3 Trials (Incidence Rates)
| Trial (Inhibitor) | Serious Adverse Events (%) | Serious Infections (%) | Herpes Zoster (%) |
|---|---|---|---|
| RAJ4 (this compound 150mg) | - | - | - |
| ORAL Pooled Data (Tofacitinib) | 10.17-13.46* | 3.39-3.56* | 4.37-4.99* |
| RA-BEAM (Baricitinib 4mg) | 5.0 | 1.0 | - |
| SELECT-COMPARE (Upadacitinib 15mg) | - | - | Numerically higher vs. Adalimumab |
| FINCH 2 (Filgotinib 200mg) | 4.1 | - | Two cases reported |
Data presented as incidence rates (IRs) for combination therapy. Monotherapy rates were generally lower.[12][13][15][16][17] Note: Direct comparison is limited as data are from different trials with varying durations and patient populations.
A pooled analysis of long-term data from Asian studies on this compound (total exposure of 2998.9 patient-years) reported exposure-adjusted incidence rates per 100 patient-years of 2.7 for serious infections and 6.9 for herpes zoster-related disease.[18]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a typical method for determining the IC50 values of inhibitors against purified JAK enzymes. Such assays are fundamental for characterizing the potency and selectivity of compounds like this compound.[19][20]
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific JAK enzyme by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a generic tyrosine kinase substrate).
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Test inhibitor (this compound or other JAK inhibitors) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit) to measure kinase activity by quantifying ADP production.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations.
-
Reaction Setup:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background measurement.
-
Add the specific recombinant JAK enzyme to each well (except background controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction by adding a stop solution. Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
This compound is a pan-JAK inhibitor with proven clinical efficacy in Asian patients with rheumatoid arthritis who have had an inadequate response to conventional DMARDs.[14] Its biochemical profile shows potent inhibition across JAK1, JAK2, JAK3, and TYK2, distinguishing it from more selective JAK inhibitors. Clinical trial data indicates that this compound's efficacy is comparable to other approved JAK inhibitors, and its safety profile, including the risk of herpes zoster and serious infections, is also similar.[4][14] The choice of a specific JAK inhibitor may depend on various factors, including patient characteristics, comorbidities, and regional approvals. Further head-to-head clinical trials are necessary to fully elucidate the comparative benefits and risks of this compound versus other selective and non-selective JAK inhibitors in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Filgotinib Efficacy and Safety - 3 Years Later | RheumNow [rheumnow.com]
- 9. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and this compound as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 11. medwirenews.com [medwirenews.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. glpg.com [glpg.com]
- 14. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 15. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pooled analysis of the safety of tofacitinib as monotherapy or in combination with background conventional synthetic disease-modifying antirheumatic drugs in a Phase 3 rheumatoid arthritis population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib: A Comparative Analysis of Efficacy and Safety in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peficitinib (B612040), an oral Janus kinase (JAK) inhibitor, with other relevant therapies for the treatment of moderate to severe rheumatoid arthritis (RA). The information is compiled from a systematic review of clinical trial data and network meta-analyses, offering an objective assessment of its performance.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound functions as a pan-JAK inhibitor, targeting multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[1][2][3][4] By binding to the ATP-binding site of these enzymes, this compound competitively inhibits their kinase activity.[2] This action blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The inhibition of the JAK-STAT signaling cascade ultimately reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory processes central to rheumatoid arthritis.[1][2][5]
Comparative Efficacy
Clinical trials have demonstrated the efficacy of this compound in patients with active rheumatoid arthritis, including those with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) or methotrexate (B535133) (MTX).[3][6][7][8][9] The primary efficacy endpoint in these studies is typically the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's global assessment, physician's global assessment, patient's assessment of pain, C-reactive protein or erythrocyte sedimentation rate, and Health Assessment Questionnaire (HAQ) score.
A network meta-analysis of randomized controlled trials (RCTs) found that this compound 150 mg monotherapy had the highest probability of achieving the best ACR20 response rate compared to tofacitinib (B832) 5 mg, baricitinib (B560044) 4 mg, upadacitinib (B560087) 15 mg, and filgotinib (B607452) 100 mg and 200 mg.[10][11][12] Another meta-analysis showed that at 12 weeks, efficacy outcomes for this compound 100 mg and 150 mg were comparable or improved versus baricitinib 2 mg and 4 mg and tofacitinib 5 mg.[13]
Table 1: Comparative Efficacy of this compound and Other JAK Inhibitors (ACR20 Response Rates at Week 12)
| Treatment | ACR20 Response Rate (%) | Comparator | Comparator ACR20 Response Rate (%) | Study/Analysis |
| This compound 150 mg + MTX | 64.4 | Placebo + MTX | 21.8 | RAJ4[8] |
| This compound 100 mg + MTX | 58.6 | Placebo + MTX | 21.8 | RAJ4[8] |
| This compound 150 mg | 74.5 | Placebo | 30.7 | RAJ3[9][14] |
| This compound 100 mg | 57.7 | Placebo | 30.7 | RAJ3[9][14] |
| This compound 150 mg | 56.3 | Placebo | 29.7 | Phase 2b[3] |
| This compound 100 mg | 48.3 | Placebo | 29.7 | Phase 2b[3] |
| Tofacitinib 10 mg + MTX | Most Efficacious | - | - | Network Meta-Analysis[15] |
| This compound 150 mg + MTX | Second Most Efficacious | - | - | Network Meta-Analysis[15] |
Note: Data is derived from different studies and patient populations, and direct head-to-head comparisons are limited. Network meta-analyses provide indirect comparisons.
In addition to clinical symptoms, this compound has been shown to inhibit the progression of structural joint damage. In the RAJ4 study, the change from baseline in the modified total Sharp score (mTSS) at week 28 was significantly lower in both the this compound 100 mg and 150 mg groups compared to placebo.[8][16]
Comparative Safety Profile
The safety profile of this compound is a critical consideration for its therapeutic use. Generally, the incidence of adverse events (AEs) with this compound has been found to be similar to other JAK inhibitors.[13][17]
Network meta-analyses have indicated that the risk of adverse events and serious adverse events at 12 weeks with this compound 100 mg and 150 mg was similar to that of baricitinib and tofacitinib.[13] No significant differences were observed in the incidence of serious adverse events between this compound in combination with MTX and placebo plus MTX.[15]
Table 2: Overview of Key Safety Findings for this compound
| Safety Outcome | This compound Finding | Comparator Finding | Study/Analysis |
| Adverse Events (AEs) | Incidence similar across treatment arms | Similar to placebo | RAJ3[9][14] |
| Serious Adverse Events (SAEs) | No significant difference vs. comparators | Similar to this compound | Network Meta-Analysis[13][15] |
| Serious Infections | Higher incidence vs. placebo, no clear dose-dependency | Lower incidence than this compound | RAJ3[9][14] |
| Herpes Zoster | Higher incidence vs. placebo, in line with other JAK inhibitors | Lower incidence than this compound | RAJ3, Multiple Reviews[7][9][14][17] |
| Discontinuation due to AEs | Lower retention rate vs. abatacept (42.8% vs 61.0% at 1 year) | Higher retention rate | Multicentre Cohort Study[18] |
One area of special interest with JAK inhibitors is the risk of herpes zoster. The incidence of herpes zoster-related disease was higher with this compound compared to placebo, a finding consistent with other drugs in this class.[7][9][14][17]
Experimental Protocols
The efficacy and safety data for this compound are derived from rigorous, randomized, double-blind, placebo-controlled clinical trials. A typical study design is outlined below.
Key Methodological Components:
-
Patient Population: Patients diagnosed with moderate to severe active rheumatoid arthritis who have had an inadequate response to one or more csDMARDs (e.g., methotrexate).[8][9]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are common.[8][9][14][19] Some studies also include an active comparator arm, such as etanercept, for reference.[9]
-
Interventions: Patients are typically randomized to receive different doses of this compound (e.g., 100 mg or 150 mg once daily), placebo, or an active comparator, often in combination with a stable dose of methotrexate.[8][9]
-
Primary Endpoints: The most common primary endpoint is the ACR20 response rate at Week 12.[8][9][14] Some later-phase trials may include co-primary endpoints like the change from baseline in mTSS at a later time point (e.g., Week 28).[8]
-
Secondary Endpoints: These include higher-level ACR responses (ACR50, ACR70), changes in Disease Activity Score 28 (DAS28), patient-reported outcomes, and radiographic progression.[9][14]
-
Safety Assessments: Safety is monitored throughout the trial by recording all adverse events, serious adverse events, and conducting regular laboratory tests.[9][19]
Conclusion
This compound has demonstrated significant efficacy in reducing the signs and symptoms of rheumatoid arthritis and inhibiting structural joint damage in patients with an inadequate response to conventional therapies.[8][9] Network meta-analyses suggest its efficacy is comparable, and in some measures potentially superior, to other approved JAK inhibitors, although direct head-to-head trial data is limited.[10][11][13] The safety profile of this compound is consistent with the JAK inhibitor class, with an increased risk of herpes zoster being a notable adverse event.[7][17] These findings position this compound as a valuable therapeutic option in the management of rheumatoid arthritis. Further long-term studies and real-world evidence will continue to refine its comparative standing in the treatment landscape.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 6. Comparative Efficacy and Safety of this compound 25, 50, 100, and 150 mg in Patients with Active Rheumatoid Arthritis: A Bayesian Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or this compound? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 11. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and this compound as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Comparison of the efficacy and safety of tofacitinib and this compound in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib's Cellular Cross-Validation: A Comparative Guide for Researchers
An in-depth analysis of Peficitinib's effects on various immune cell populations in comparison to other leading JAK inhibitors, supported by experimental data and detailed protocols.
This compound (ASP015K) is an oral, pan-Janus kinase (JAK) inhibitor with moderate selectivity for JAK3.[1][2] By inhibiting the JAK-STAT signaling pathway, this compound modulates the cellular responses to a wide array of cytokines and growth factors integral to the inflammatory and immune cascades.[3][4] This guide provides a comprehensive cross-validation of this compound's effects on different cell types, offering a comparative analysis with other prominent JAK inhibitors such as Tofacitinib (B832), Baricitinib, Upadacitinib, and Filgotinib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential therapeutic applications.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK enzymes, thereby blocking this signaling cascade.[4]
References
- 1. The Janus Kinase inhibitor tofacitinib impacts human dendritic cell differentiation and favours M1 macrophage development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System [frontiersin.org]
- 3. Tofacitinib Does Not Inhibit Dendritic Cell Maturation and T Cell Proliferation In Vitro - ACR Meeting Abstracts [acrabstracts.org]
- 4. ard.bmj.com [ard.bmj.com]
A Comparative Analysis of Peficitinib, Upadacitinib, and Filgotinib for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three Janus kinase (JAK) inhibitors—Peficitinib, Upadacitinib (B560087), and Filgotinib—used in the treatment of rheumatoid arthritis (RA). The information presented is collated from publicly available clinical trial data and pharmacological studies to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Introduction
Janus kinase inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that modulate the signaling of various cytokines involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1] this compound, Upadacitinib, and Filgotinib are all orally administered small molecule inhibitors of the JAK family, but they exhibit different selectivity profiles for the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), which may influence their efficacy and safety profiles.[2]
Mechanism of Action: The JAK-STAT Signaling Pathway
The therapeutic effect of these inhibitors is achieved through the modulation of the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[3] By inhibiting one or more of the JAK enzymes, these drugs block the phosphorylation and activation of STAT proteins, thereby downregulating the inflammatory cascade.[4][5]
Comparative Data
The following tables summarize the key characteristics, efficacy, and safety data for this compound, Upadacitinib, and Filgotinib.
Table 1: JAK Selectivity Profile (IC50, nM)
The half-maximal inhibitory concentration (IC50) values indicate the potency of each drug in inhibiting the respective JAK isoforms in enzymatic or cellular assays. Lower values denote higher potency. It is important to note that IC50 values can vary between different assay types (e.g., enzymatic vs. cellular).
| Drug | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| This compound | 3.9 | 5.0 | 0.71 | 4.8 | Pan-JAK / JAK3-preferential[6] |
| Upadacitinib | 45 | 109 | 2100 | 4700 | JAK1-selective[3] |
| Filgotinib | 629 (cellular) | 17,500 (cellular) | >10,000 | >10,000 | JAK1-preferential[7] |
Note: Data is compiled from various sources and assay conditions may differ.
Table 2: Clinical Efficacy in Rheumatoid Arthritis (Phase III Clinical Trial Data)
This table presents key efficacy endpoints from pivotal Phase III clinical trials for each drug in patients with an inadequate response to methotrexate (B535133) (MTX-IR).
| Drug (Trial) | Dose | ACR20 (%) | ACR50 (%) | ACR70 (%) | DAS28-CRP <2.6 (Remission) (%) |
| This compound (RAJ4) | 100 mg | 58.6 | - | - | - |
| 150 mg | 64.4 | - | - | - | |
| Placebo | 21.8 | - | - | - | |
| Upadacitinib (SELECT-COMPARE) | 15 mg | 71 | 45 | 25 | 29 |
| Adalimumab | 63 | 39 | 18 | 18 | |
| Placebo | 36 | 15 | 5 | 6 | |
| Filgotinib (FINCH 1) | 100 mg | 69.8 | 36.5 | 18.5 | - |
| 200 mg | 76.6 | 47.2 | 26.1 | - | |
| Adalimumab | 70.5 | 35.1 | 14.2 | - | |
| Placebo | 49.9 | 19.8 | 6.7 | - |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein. Data is typically reported at week 12 or 24.[8][9]
Table 3: Overview of Safety Profiles
This table provides a summary of common and notable adverse events (AEs) associated with each JAK inhibitor based on clinical trial data.
| Adverse Event Category | This compound | Upadacitinib | Filgotinib |
| Common AEs | Nasopharyngitis, increased blood creatine (B1669601) phosphokinase | Upper respiratory tract infections, nausea, cough | Nausea, upper respiratory tract infection, urinary tract infection, dizziness |
| Serious Infections | Increased incidence compared to placebo | Increased risk, including tuberculosis and opportunistic infections | Higher incidence of serious infections vs. placebo |
| Herpes Zoster | Increased incidence | Increased risk | Infrequently reported |
| MACE & VTE | - | No significant association found in some analyses | Infrequently reported |
| Lab Abnormalities | Hematological and biochemical changes | Increased hepatic transaminases, neutropenia, lymphopenia, lipid elevations | - |
MACE: Major Adverse Cardiovascular Events; VTE: Venous Thromboembolism. This is not an exhaustive list of all potential adverse events.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are overviews of key experimental protocols used in the evaluation of these JAK inhibitors.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, thereby assessing its potency and selectivity.
Common Methodologies:
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. The change in FRET signal is proportional to the inhibitor's binding affinity.[4][5][10][13][14]
-
Caliper Microfluidic Mobility Shift Assay: This method quantifies the conversion of a fluorescent peptide substrate to its phosphorylated product by the kinase. The substrate and product are separated by electrophoresis in a microfluidic chip, and the ratio of the two is used to determine kinase activity and inhibition.[12][15][16][17][18][19]
Cellular STAT Phosphorylation Assays
Objective: To assess the functional inhibition of JAK-STAT signaling within a cellular context.
Common Methodology: Flow Cytometry
-
Cell Preparation: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the JAK inhibitor.
-
Cytokine Stimulation: A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5).
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state and then permeabilized to allow antibody entry.
-
Staining: Cells are stained with fluorescently labeled antibodies specific to phosphorylated STAT proteins (pSTAT).
-
Flow Cytometry Analysis: The fluorescence intensity of pSTAT in different cell populations is measured to quantify the level of inhibition.[9][20][21][22][23]
Clinical Trial Efficacy and Safety Assessment
Efficacy Endpoints:
-
ACR20/50/70: The American College of Rheumatology response criteria require a ≥20%, ≥50%, or ≥70% improvement in tender and swollen joint counts, plus a similar improvement in at least three of the following five parameters: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) score, and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[24][25][26][27][28]
-
DAS28-CRP: The Disease Activity Score in 28 joints using C-reactive protein is a composite index that includes the number of tender and swollen joints (out of 28), the patient's global health assessment on a visual analog scale, and the serum CRP level. A score of <2.6 is generally considered clinical remission.[6][8][29][30][31]
Safety Assessment:
-
Adverse events (AEs) are systematically collected throughout the clinical trials. The severity of AEs is typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE), which provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[32][33][34][35][36]
Conclusion
This compound, Upadacitinib, and Filgotinib are all effective oral therapies for rheumatoid arthritis, acting through the inhibition of the JAK-STAT pathway. Their distinct selectivity profiles for the JAK isoforms may contribute to differences in their efficacy and safety. Upadacitinib and Filgotinib demonstrate a preference for JAK1, while this compound has a broader inhibitory profile. Head-to-head clinical trials are limited, but existing data from placebo- and active-controlled studies provide valuable insights for the research and drug development community. Further investigation into the long-term safety and comparative effectiveness of these agents will continue to refine their roles in the management of rheumatoid arthritis.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to calculate the DAS28 [das-score.nl]
- 7. academic.oup.com [academic.oup.com]
- 8. DAS28-CRP for Rheumatoid Arthritis [reference.medscape.com]
- 9. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay in Summary_ki [bindingdb.org]
- 18. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Technology [nanosyn.com]
- 20. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Website [eprovide.mapi-trust.org]
- 25. quanticate.com [quanticate.com]
- 26. healthcentral.com [healthcentral.com]
- 27. What to Know About the ACR20 Criteria for Rheumatoid Arthritis [news.hss.edu]
- 28. ard.bmj.com [ard.bmj.com]
- 29. mdapp.co [mdapp.co]
- 30. UpToDate 2018 [sniv3r2.github.io]
- 31. Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP) [mdcalc.com]
- 32. dctd.cancer.gov [dctd.cancer.gov]
- 33. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 34. dermnetnz.org [dermnetnz.org]
- 35. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
- 36. Clinician and Patient Reporting of Symptomatic Adverse Events in Cancer Clinical Trials: Using CTCAE and PRO-CTCAE® to Provide Two Distinct and Complementary Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peficitinib's performance against other treatment modalities for rheumatoid arthritis (RA), supported by a meta-analysis of clinical trial data. This document summarizes key efficacy and safety data, outlines experimental protocols from pivotal trials, and visualizes the drug's mechanism of action and the framework of its clinical evaluation.
Comparative Efficacy of This compound (B612040)
This compound, an oral Janus kinase (JAK) inhibitor, has demonstrated efficacy in treating moderate to severe rheumatoid arthritis, particularly in patients with an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs). Clinical trial data from the RAJ3 and RAJ4 studies, among others, provide a quantitative basis for comparison with placebo and other JAK inhibitors.
A network meta-analysis of 21 randomized controlled trials has shown that at 12 weeks, the efficacy of this compound at doses of 100 mg and 150 mg once daily is comparable or improved in comparison to baricitinib (B560044) (2 mg and 4 mg once daily) and tofacitinib (B832) (5 mg twice daily)[1]. These findings were consistent at 24 weeks[1].
The primary efficacy endpoint in many of these trials was the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the five remaining ACR core set measures.
| Treatment Arm | ACR20 Response Rate (Week 12/ET) | ACR50 Response Rate (Week 12/ET) | ACR70 Response Rate (Week 12/ET) | Study |
| This compound 100 mg | 57.7% | - | - | RAJ3[2] |
| This compound 150 mg | 74.5% | - | - | RAJ3[2] |
| Placebo | 30.7% | - | - | RAJ3[2] |
| This compound 100 mg + MTX | 58.6% | - | - | RAJ4[3] |
| This compound 150 mg + MTX | 64.4% | - | - | RAJ4[3] |
| Placebo + MTX | 21.8% | - | - | RAJ4[3] |
ET: Early Termination; MTX: Methotrexate (B535133)
Comparative Safety Profile
The safety profile of this compound is a critical consideration for its clinical use. Pooled safety data from Phase 2 and 3 studies provide insights into the incidence of adverse events (AEs), serious adverse events (SAEs), and AEs of special interest.
| Adverse Event (Incidence per 100 patient-years) | This compound (Pooled Phase 3) | Placebo (Pooled Phase 3) | Etanercept (Pooled Phase 3) |
| Serious Infections | 2.9 | 0.0 | - |
| Herpes Zoster-related Disease | 5.7 | 2.3 | 2.6 |
| Malignancies (excluding NMSC) | 0.6 | 1.2 | - |
| Venous Thromboembolism | 0.1 (All this compound-treated patients) | - | - |
NMSC: Non-melanoma skin cancer. Data from a pooled analysis of Phase 2/3 studies.[4]
The incidence of herpes zoster-related disease was notably higher in the this compound groups compared to placebo, a safety signal observed with other JAK inhibitors[5][6][7]. The rate of malignancies was comparable between this compound and placebo groups in the pooled Phase 3 data[4].
Mechanism of Action: JAK-STAT Signaling Pathway
This compound functions as a pan-JAK inhibitor, targeting multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2)[8][9][10]. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation and immune responses[8][9]. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the inflammatory cascade central to the pathophysiology of rheumatoid arthritis[8][11].
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
The clinical development of this compound has been supported by a series of Phase II and Phase III clinical trials. The following provides a generalized overview of the methodologies employed in the pivotal RAJ3 (NCT02308163) and RAJ4 (NCT02305849) studies.
Study Design and Patient Population
Both RAJ3 and RAJ4 were randomized, double-blind, placebo-controlled, parallel-group studies conducted in patients with moderate to severe rheumatoid arthritis[3][5][6].
-
RAJ3: Enrolled patients with an inadequate response to conventional DMARDs. Patients were randomized to receive this compound (100 mg or 150 mg once daily), placebo, or open-label etanercept[2][6].
-
RAJ4: Enrolled patients with an inadequate response to methotrexate (MTX). Patients were randomized to receive this compound (100 mg or 150 mg once daily) or placebo, all in combination with a stable dose of MTX[3].
Key Methodologies
-
Randomization and Blinding: Patients were randomly assigned to treatment groups. The studies were double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Efficacy Assessments: The primary efficacy endpoint was the ACR20 response rate at week 12. Secondary endpoints included ACR50 and ACR70 response rates, Disease Activity Score 28-C-reactive protein (DAS28-CRP), and the Health Assessment Questionnaire-Disability Index (HAQ-DI)[2][3].
-
Safety Monitoring: Safety was assessed through the monitoring of adverse events, serious adverse events, vital signs, and laboratory parameters throughout the study duration.
Figure 2: Generalized workflow of a this compound clinical trial.
Meta-Analysis of Clinical Trial Data
A network meta-analysis is a statistical method used to compare multiple treatments simultaneously in a single analysis, even when not all treatments have been directly compared in head-to-head trials[1]. This approach was used to indirectly compare the efficacy and safety of this compound with other JAK inhibitors.
The process involves a systematic literature review to identify all relevant randomized controlled trials. Data from these trials are then synthesized using a statistical model to estimate the relative effects of each treatment compared to others.
Figure 3: Logical flow of a network meta-analysis of clinical trial data.
References
- 1. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound (ASP015K) in Patients with Rheumatoid Arthritis and an Inadequate Response to Methotrexate: Results of a Phase III Randomised, Double-Blind, Placebo-Controlled Trial (RAJ4) in Japan - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Peficitinib
For researchers, scientists, and drug development professionals, the proper disposal of Peficitinib is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a potent Janus kinase (JAK) inhibitor, this compound and its waste materials must be managed as hazardous chemical waste.[1][2][3] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Core Principles for this compound Disposal
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous care in its handling and disposal is paramount. The primary principle is to treat all this compound waste as hazardous waste.[1][2]
Key Handling and Storage Guidelines Prior to Disposal:
| Guideline | Specification | Purpose |
| Ventilation | Handle in a well-ventilated area, preferably a certified chemical fume hood.[1] | To avoid the formation of dust and aerosols.[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective impermeable gloves, and an impervious lab coat.[1] A suitable respirator should be used when handling the powder form.[1] | To prevent eye and skin contact and inhalation.[1] |
| Personal Hygiene | Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1] | To prevent accidental ingestion.[1] |
| Storage | Keep containers tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] Store the powder form at -20°C and in solvent at -80°C.[1] | To maintain compound integrity and prevent accidental release.[1] |
| Spillage | In case of a spill, collect the material to prevent it from entering drains or the environment.[1] Ensure appropriate PPE is worn during cleanup.[1] | To contain the hazardous material and protect personnel.[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.
-
Segregation:
-
Waste Container and Labeling:
-
Waste Characterization:
-
This compound is classified as an environmentally hazardous substance.[3] It must be managed as hazardous waste in accordance with institutional and local regulations.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying and labeling this waste stream.[3]
-
-
Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][4] These companies are equipped to manage and transport pharmaceutical waste in compliance with all federal, state, and local regulations.[4][5]
-
Do not dispose of this compound down the drain or in the general waste.[1] Flushing of pharmaceuticals is generally discouraged as wastewater treatment plants may not effectively remove them, leading to environmental contamination.[6]
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal company.[3] This documentation is crucial for regulatory compliance.
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][7] State and local regulations may also apply and can be more stringent than federal laws.[4] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound waste disposal workflow for research laboratories.
References
Personal protective equipment for handling Peficitinib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Peficitinib. This guide provides essential, step-by-step information on personal protective equipment (PPE), operational procedures, and disposal plans for this compound, establishing a foundation of trust and safety in its laboratory use.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the available solubility data is crucial for preparing solutions and conducting experiments safely.
| Property | Value | Solvent/Condition | Reference |
| Solubility | |||
| 10 mg/mL | Dimethylformamide (DMF) | [1] | |
| ~1 mg/mL | Ethanol | [1] | |
| 65 mg/mL | Dimethyl Sulfoxide (DMSO) (fresh) | [2][3] | |
| ~0.5 mg/mL | 1:1 solution of DMSO:PBS (pH 7.2) | [1] | |
| 0.159 mg/mL | Water | [2] | |
| ≤0.1 mg/mL | Water (pH 7) | [2] | |
| Storage Stability | |||
| Powder | ≥4 years | -20°C | [1] |
| In Solvent | 1 year | -80°C | [3] |
| 1 month | -20°C | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended equipment.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | To prevent eye contact with this compound powder or solutions. |
| Hand Protection | Chemical-resistant, impermeable gloves | To avoid skin contact during handling. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of dust or aerosols. |
Experimental Protocols and Handling Procedures
General Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take precautions to prevent contact with skin, eyes, and clothing[1].
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.
Solution Preparation (Example with DMSO):
This compound is sparingly soluble in aqueous buffers[1]. To prepare a stock solution, it is often first dissolved in an organic solvent like DMSO.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of fresh DMSO to the powder. For example, to prepare a 10 mM stock solution, dissolve 3.26 mg of this compound (Molecular Weight: 326.4 g/mol ) in 1 mL of DMSO.
-
Dilution: For aqueous solutions, the DMSO stock solution should be further diluted with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day[1].
Spillage and Disposal Plan
Spillage:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: Wear appropriate PPE. For solid spills, carefully sweep or vacuum the material into a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) should be treated as hazardous waste.
-
Procedure: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash. Follow all federal, state, and local environmental regulations.
Safety Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
